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  • Product: 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride
  • CAS: 1257259-93-0

Core Science & Biosynthesis

Foundational

In Vitro Target Profiling of 6-(1H-Imidazol-1-yl)-2-Phenylquinazoline Hydrochloride (CR4056)

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive technical overview of the in vitro target profile of CR4056 (6-(1H-imidazol-1-yl)-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of the in vitro target profile of CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride), a first-in-class analgesic agent. As a Senior Application Scientist, this guide is structured to provide drug development professionals with not only the data but also the scientific rationale behind the experimental strategies employed to elucidate the compound's mechanism of action. CR4056 has been identified as a selective ligand for Imidazoline-2 (I2) binding sites, a modulator of Monoamine Oxidase A (MAO-A), and an inhibitor of N-methyl-D-aspartate (NMDA) receptor activity.[1][2][3] This guide details the binding affinity, functional activity, and cellular effects of CR4056, underscoring a multi-target engagement profile that contributes to its potent analgesic properties observed in preclinical and clinical settings.[4][5][6] The methodologies, key findings, and their mechanistic implications are discussed in detail to provide a robust framework for understanding this novel therapeutic candidate.

Introduction: The Rationale for Comprehensive Target Profiling

CR4056 is a novel, orally active small molecule developed for the treatment of inflammatory and neuropathic pain.[7][8] Early characterization identified it as a high-affinity ligand for Imidazoline-2 (I2) binding sites, a class of proteins whose function is still under investigation but is strongly implicated in pain modulation.[4][5] However, a compound's therapeutic efficacy and safety profile are defined by the totality of its molecular interactions. Therefore, a comprehensive in vitro target profiling campaign is not merely a screening exercise but a fundamental necessity. It serves three critical functions:

  • Mechanism of Action (MoA) Elucidation: To confirm primary targets and uncover additional interactions that may contribute to the therapeutic effect.

  • Selectivity and Safety Assessment: To identify potential off-target interactions that could lead to adverse effects, enabling a predictive assessment of the therapeutic window.

  • Drug Development Strategy: To inform lead optimization, guide the design of in vivo pharmacology studies, and support regulatory submissions.

This guide is built upon the foundational principle that a thorough understanding of a compound's in vitro pharmacology is the bedrock of successful drug development. We will explore how a multi-faceted approach, combining binding assays, functional enzyme assays, electrophysiology, and cell-based functional screens, was used to construct a detailed portrait of CR4056's molecular interactions.

Primary Target Engagement: A Triad of Activity

The analgesic activity of CR4056 appears to stem from its engagement with at least three distinct molecular targets. The initial discovery of its affinity for I2 binding sites was expanded through systematic screening to include MAO-A and NMDA receptors.

Imidazoline-2 (I2) Binding Sites

I2 binding sites are a heterogeneous class of proteins recognized as a key target for novel analgesics.[7] CR4056 was characterized as a selective ligand for these sites.

  • Binding Affinity: In competitive radioligand binding assays using rat whole-brain membranes and the I2-selective radioligand [3H]2-BFI, CR4056 demonstrated sub-micromolar affinity. It inhibited [3H]2-BFI binding with an IC50 value of 596 ± 76 nM .[3] This confirms a direct and high-affinity interaction with central I2 binding sites. The analgesic effects of CR4056 in vivo are completely suppressed by the I2/α2-adrenoceptor antagonist idazoxan, confirming that engagement with I2 sites is a primary requirement for its efficacy.[9][10]

Monoamine Oxidase A (MAO-A)

There is significant pharmacological evidence for the functional modulation of monoamine oxidase (MAO) by I2 site ligands.[5][10] Given this linkage, the activity of CR4056 against MAO isoforms was a critical investigative path.

  • Binding and Functional Inhibition: CR4056 was found to be a potent and selective inhibitor of MAO-A.

    • In binding assays on rat cerebral membranes, CR4056 inhibited MAO-A specific binding with an IC50 of 358 ± 12 nM .[3]

    • In functional assays using human recombinant enzymes, CR4056 selectively inhibited the enzymatic activity of MAO-A with an IC50 value of 202.7 ± 10.3 nM .[2][3]

  • Selectivity: The compound is highly selective for the A isoform of the enzyme, with its inhibitory activity against MAO-B being approximately two orders of magnitude lower.[3] This selective inhibition of MAO-A is known to increase synaptic levels of norepinephrine and serotonin, which play a key role in descending pain control pathways.[11] The interaction is believed to be allosteric, a common feature of I2 ligands that modulate MAO activity.[8][9]

N-Methyl-D-Aspartate (NMDA) Receptors

Building on the established role of NMDA receptors in pain signaling and central sensitization, the effect of CR4056 on this target was investigated, revealing a novel modulatory role.[1]

  • Functional Inhibition: Using whole-cell patch-clamp electrophysiology on primary cortical neurons, CR4056 was shown to decrease NMDA- and glycine-elicited currents in a dose-dependent manner, with an IC50 of 5.3 ± 0.1 µM .[1] The antagonism was characterized as reversible, non-competitive, and voltage-independent.[1]

  • Subunit Selectivity: Further investigation using fibroblasts expressing recombinant NMDA receptors revealed a preferential modulation of specific subunits. CR4056 demonstrated higher potency and efficacy on receptors containing the GluN2B subunit (IC50 = 11 ± 2 µM) compared to those containing the GluN2A subunit (IC50 = 21 ± 12 µM) .[1] This preference for GluN2B-containing receptors is a favorable pharmacological profile, as antagonists of this subunit have shown good analgesic properties with fewer side effects.[1]

The following diagram illustrates the overall workflow for identifying and characterizing the primary targets of CR4056.

G cluster_0 Initial Screening & Identification cluster_1 Target Validation & Characterization CR4056 CR4056 Compound Broad_Panel Broad Receptor Panel (>60 targets) CR4056->Broad_Panel In vitro screening Hit_I2 Hit: Imidazoline-2 (I2) Sites Broad_Panel->Hit_I2 I2_Binding I2 Radioligand Binding Assay (IC50 = 596 nM) Hit_I2->I2_Binding Confirmation & Affinity Hit_MAOA Hit: Monoamine Oxidase A MAO_Assays MAO-A Binding & Functional Assays (IC50 = 203-358 nM) Hit_MAOA->MAO_Assays Confirmation & Potency NMDA_Assay NMDA Receptor Electrophysiology (IC50 = 5.3 µM) I2_Binding->NMDA_Assay Mechanistic Investigation NMDA_Subunit NMDA Subunit Selectivity (GluN2B > GluN2A) NMDA_Assay->NMDA_Subunit Broad_panel Broad_panel Broad_panel->Hit_MAOA

Workflow for Primary Target Profiling of CR4056.

Off-Target Profiling and Selectivity

A critical component of any drug development program is to ensure the compound's selectivity for its intended targets. A broad screening panel is the industry-standard approach to identify potential liabilities early.

CR4056 was evaluated at a concentration of 10 µM against a comprehensive panel of over 60 pharmacologically relevant targets.[3][4] This panel included a wide range of G-protein coupled receptors (adrenergic, serotonergic, dopaminergic, opioid, cholinergic), ion channels, transporters, and enzymes.[3][12]

The results were unequivocal: outside of its high-affinity interactions with I2 binding sites and MAO-A, CR4056 was inactive across the entire panel, showing less than 10% inhibition of specific binding for the vast majority of targets.[3] This "clean" profile is highly desirable, as it suggests a low propensity for mechanism-based side effects mediated by common pathways. The lack of affinity for opioid receptors is particularly noteworthy, positioning CR4056 as a non-opioid analgesic.[8][11]

Cellular Functional Assays: Inhibition of PKCε Translocation

Beyond direct binding and enzyme inhibition, understanding a compound's effect on cellular signaling pathways provides deeper mechanistic insight. Protein Kinase C epsilon (PKCε) is a critical enzyme in pain sensitization, and its translocation to the cell membrane is a key activation step.

  • Inhibition of PKCε Translocation: In cultured rat sensory neurons, CR4056 was shown to be a powerful and rapidly-acting inhibitor of bradykinin-induced PKCε translocation.[4] This effect was observed at concentrations consistent with its other activities and is a shared mechanism with other known analgesics.[4]

  • Signaling Pathway: The inhibitory effect of CR4056 on PKCε translocation was blocked by pertussis toxin, which strongly implies the involvement of Gi/o proteins in the upstream signaling cascade.[4] Surprisingly, this effect was not blocked by the I2 antagonist idazoxan, suggesting that CR4056 may act through a specific, idazoxan-insensitive subtype of I2 binding site or a novel mechanism linked to Gi protein activation.[4]

This finding connects the initial receptor binding event to a downstream cellular function directly relevant to pain signaling.

G CR4056 CR4056 I2_Receptor Imidazoline-2 (I2) Site (Idazoxan-Insensitive Subtype?) CR4056->I2_Receptor Binds Gi_Protein Gi/o Protein I2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits AC->Inhibition PKC_trans PKCε Membrane Translocation Pain_Signal Pain Sensitization PKC_trans->Pain_Signal Leads to Inhibition->PKC_trans Inhibits

Proposed Signaling Pathway for CR4056-Mediated Inhibition of PKCε Translocation.

Data Summary

The quantitative data from the in vitro profiling of CR4056 are summarized below for clarity and direct comparison.

Table 1: Primary Target Affinity and Potency of CR4056

TargetAssay TypeSystemParameterValueReference
Imidazoline-2 (I2) Site Radioligand BindingRat Brain MembranesIC50596 ± 76 nM[3]
Monoamine Oxidase A (MAO-A) Radioligand BindingRat Cerebral MembranesIC50358 ± 12 nM[2][3]
Monoamine Oxidase A (MAO-A) Functional EnzymeHuman RecombinantIC50202.7 ± 10.3 nM[2][3]
Monoamine Oxidase B (MAO-B) Functional EnzymeHuman RecombinantIC50>20,000 nM[3]
NMDA Receptor (Total) ElectrophysiologyRat Cortical NeuronsIC505.3 ± 0.1 µM[1]
NMDA Receptor (GluN2A) ElectrophysiologyRecombinantIC5021 ± 12 µM[1]
NMDA Receptor (GluN2B) ElectrophysiologyRecombinantIC5011 ± 2 µM[1]

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the core protocols used for the in vitro characterization of CR4056 are outlined here.

Radioligand Binding Assays (I2 and MAO-A)

This protocol is designed to determine the binding affinity (IC50) of a test compound for a specific receptor or binding site by measuring the displacement of a radiolabeled ligand.

  • Objective: Quantify the affinity of CR4056 for I2 binding sites and MAO-A.

  • Materials:

    • Tissue Homogenate: Rat whole-brain or cerebral membranes.

    • Radioligands: [3H]2-BFI for I2 sites; [3H]Ro 41-1049 for MAO-A.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Test Compound: CR4056, serially diluted.

    • Non-specific control: High concentration of a known non-labeled ligand (e.g., Cirazoline for I2).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CR4056 in assay buffer.

    • In a 96-well plate, combine the membrane preparation, the specific radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), non-specific control, or CR4056.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent inhibition of specific binding against the log concentration of CR4056 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO-A Functional Enzyme Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of MAO-A.

  • Objective: Determine the functional potency (IC50) of CR4056 as an inhibitor of MAO-A.

  • Materials:

    • Enzyme: Human recombinant MAO-A.

    • Assay Kit: e.g., MAO-Glo™ Assay (Promega), which uses a luciferin derivative as a substrate.

    • Substrate: The kit provides a substrate that is converted by MAO into a product that can be detected via a coupled luciferin-luciferase reaction.

    • Test Compound: CR4056, serially diluted.

    • Luminometer for signal detection.

  • Procedure:

    • Prepare serial dilutions of CR4056.

    • Add the MAO-A enzyme to the wells of a 96-well plate.

    • Add the CR4056 dilutions or control vehicle to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the MAO substrate. Incubate for a set time (e.g., 60 minutes) at 37°C.

    • Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the light-generating second reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition of enzyme activity relative to the vehicle control and plot against the log concentration of CR4056 to determine the IC50 value.

Conclusion and Future Directions

The comprehensive in vitro profiling of CR4056 reveals a unique and compelling pharmacological profile. It is not merely an "I2 ligand" but a multi-target modulator that engages with I2 binding sites, MAO-A, and NMDA receptors at therapeutically relevant concentrations. The high degree of selectivity observed in broad panel screening suggests a favorable safety profile.

  • Synergistic Mechanism: The triad of target interactions—I2 binding, selective MAO-A inhibition (increasing descending pain control neurotransmitters), and direct modulation of NMDA receptors (reducing central sensitization)—provides a powerful, multi-pronged rationale for the potent analgesia observed in vivo.[1][11]

  • Novel Cellular Effects: The inhibition of PKCε translocation via a Gi-protein-coupled, yet potentially idazoxan-insensitive, pathway points to a novel signaling mechanism that warrants further investigation.[4]

Future in vitro studies should focus on dissecting the specific I2 binding site subtypes involved in its actions and further exploring the downstream consequences of its modulatory effect on NMDA receptor signaling in different neuronal populations. This detailed in vitro characterization provides a solid foundation for the continued clinical development of CR4056 as a promising non-opioid analgesic.

References

  • Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties. (2022). Frontiers in Molecular Neuroscience. [Link]

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Taylor & Francis Online. [Link]

  • Vellani, V., et al. (2019). CR4056, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons. British Journal of Pharmacology, via PMC. [Link]

  • Meregalli, C., et al. (2012). CR4056, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats. Journal of Pain Research, via PMC. [Link]

  • Lanza, M., et al. (2014). Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats. British Journal of Pharmacology, via PMC. [Link]

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Journal of Pain Research, via PMC. [Link]

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Dove Medical Press. [Link]

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. PubMed. [Link]

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. ResearchGate. [Link]

  • Rovati, L. C., et al. (2019). Efficacy and safety of the first-in-class imidazoline-2 receptor ligand CR4056 in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial. ResearchGate. [Link]

  • CR4056 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Comi, E., et al. (2017). Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis. Journal of Pain Research, via PMC. [Link]

Sources

Exploratory

Toxicity and safety profile of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride Authored by: A Senior Application Scientist Foreword The development of novel therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride

Authored by: A Senior Application Scientist

Foreword

The development of novel therapeutic agents requires a meticulous and comprehensive evaluation of their safety and toxicity. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for assessing the toxicological profile of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride. Given the limited publicly available data on this specific molecule, this document synthesizes information from the broader class of quinazoline and imidazole derivatives to propose a robust, scientifically-grounded evaluation strategy. The methodologies and rationales presented herein are designed to build a comprehensive safety profile, a critical step in the journey from discovery to clinical application.

Introduction to 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride

6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] Quinazoline derivatives are known to act as anticancer agents, among other therapeutic applications.[2][3] The inclusion of an imidazole ring may further modulate the compound's pharmacological properties.[4] The hydrochloride salt form of the compound enhances its solubility and stability, making it more suitable for pharmaceutical development.[5]

The potential mechanism of action for quinazoline derivatives often involves the inhibition of key enzymes in signaling pathways critical for cell proliferation and survival, such as the Phosphatidylinositol 3-Kinase (PI3K) pathway or receptor tyrosine kinases like EGFR and VEGFR.[5][6] Consequently, a thorough assessment of both on-target and off-target toxicities is imperative. This guide outlines a systematic approach to characterizing the safety profile of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride, from in vitro screening to preclinical in vivo studies.

Predicted Toxicological Profile and Mechanistic Considerations

Based on the known activities of quinazoline derivatives, a preliminary toxicological profile for 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride can be predicted. This allows for a targeted and informed safety evaluation.

Primary Pharmacological Targets and Potential On-Target Toxicity

Many quinazoline-based molecules are designed as kinase inhibitors.[6] Inhibition of kinases in cancer cells is therapeutically beneficial, but inhibition of the same or related kinases in healthy tissues can lead to on-target toxicity. For instance, inhibition of EGFR can lead to skin rashes and diarrhea. Therefore, an early assessment of the compound's kinase selectivity profile is crucial.

Potential Off-Target Toxicities

Beyond the intended pharmacological target, the compound may interact with other biological molecules, leading to off-target effects. Common off-target liabilities for small molecules include inhibition of hERG channels (cardiotoxicity), interaction with cytochrome P450 enzymes (drug-drug interactions), and perturbation of microtubule dynamics.[3] Some quinazoline derivatives have been reported to inhibit tubulin polymerization, a mechanism that can lead to cytotoxicity.[3]

General Cytotoxicity

A fundamental aspect of the safety profile is the compound's general cytotoxicity against various cell types. This is typically assessed early in the development process to determine the therapeutic window.

Non-Clinical Safety and Toxicity Assessment Strategy

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to more complex in vivo studies. This strategy allows for early identification of potential liabilities and refinement of the development plan.

In Vitro Toxicity Studies

In vitro assays are rapid and cost-effective methods for initial toxicity screening.

3.1.1. Cytotoxicity Assays

A panel of human cell lines should be used to assess broad cytotoxicity. This panel should include cancer cell lines relevant to the proposed therapeutic indication, as well as non-cancerous cell lines to assess general toxicity.

Table 1: Recommended In Vitro Cytotoxicity Assays

AssayPrincipleEndpointRecommended Cell Lines
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[6]IC50 (Concentration that inhibits 50% of cell growth)HepG2 (liver), HEK293 (kidney), MCF-7 (breast cancer), A549 (lung cancer)
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[6]EC50 (Concentration that causes 50% of maximal LDH release)Same as above
SRB Assay A colorimetric assay that measures total cellular protein content.[6]IC50Same as above

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride in culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Genotoxicity Assays

Genotoxicity assays are critical for assessing the potential of a compound to cause genetic damage.

Table 2: Recommended In Vitro Genotoxicity Assays

AssayPrincipleEndpoint
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshift mutations) in bacteria.Reversion of mutations in Salmonella typhimurium strains.
In Vitro Micronucleus Test Detects chromosomal damage (clastogenicity and aneuploidy) in mammalian cells.Presence of micronuclei in treated cells.
Comet Assay Measures DNA strand breaks in individual cells.Length of the "comet tail" of DNA.

Recent studies on quinoline derivatives have utilized comet assays to demonstrate a lack of notable genotoxicity at concentrations up to 12.5 µg/mL in RAW, HEK, and HepG2 cell lines.[7]

3.1.3. Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. In vitro models using primary human hepatocytes or HepG2 cells are valuable for early hepatotoxicity screening.

3.1.4. Cardiotoxicity Assessment

hERG channel inhibition is a major cause of drug-induced cardiotoxicity. An in vitro hERG assay (e.g., patch-clamp) should be performed to assess the potential for QT prolongation.

In Vivo Toxicity Studies

In vivo studies in animal models are essential for understanding the systemic toxicity of a compound. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

3.2.1. Acute Toxicity Study

An acute toxicity study provides information on the potential toxicity from a single high dose of the compound and helps in determining the maximum tolerated dose (MTD). The study is typically conducted in two rodent species (e.g., rats and mice) using the intended clinical route of administration.[8] Observations include clinical signs, body weight changes, and mortality. An acute toxicity study on novel 2-phenyl quinazoline-4(3h)-one derivatives showed no mortality even at a 50mg/kg dose.[1]

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Acute_Toxicity_Workflow cluster_0 Dose Range Finding cluster_1 Main Study DRF_Start Start with low dose DRF_Dose Administer single dose to small group of animals DRF_Start->DRF_Dose DRF_Observe Observe for 48-72 hours DRF_Dose->DRF_Observe DRF_Decision Toxicity observed? DRF_Observe->DRF_Decision DRF_Increase Increase dose DRF_Decision->DRF_Increase No DRF_End MTD Determined DRF_Decision->DRF_End Yes DRF_Increase->DRF_Dose Main_Dose Dose multiple groups at and below MTD DRF_End->Main_Dose Inform dose selection Main_Observe Observe for 14 days Main_Dose->Main_Observe Main_Endpoints Record clinical signs, body weight, mortality Main_Observe->Main_Endpoints Main_Necropsy Gross necropsy at end of study Main_Endpoints->Main_Necropsy Main_Report Final Report with LD50 estimation Main_Necropsy->Main_Report

Caption: Workflow for an acute toxicity study.

3.2.2. Repeated-Dose Toxicity Studies

Sub-acute (14-day), sub-chronic (90-day), and chronic (6-12 months) toxicity studies are conducted to evaluate the effects of repeated exposure to the compound.[8] These studies are typically performed in one rodent and one non-rodent species.

Table 3: Key Endpoints in Repeated-Dose Toxicity Studies

CategoryEndpoints
Clinical Observations Daily monitoring of appearance, behavior, and signs of toxicity.
Body Weight and Food Consumption Measured weekly.
Ophthalmology Examination of the eyes before and at the end of the study.
Hematology Complete blood count (CBC) and differential.
Clinical Chemistry Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, blood.
Gross Pathology Macroscopic examination of all organs and tissues at necropsy.
Histopathology Microscopic examination of a comprehensive list of organs and tissues.

The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is a critical outcome of these studies and is used to set the safe starting dose in human clinical trials.[9]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems. These studies are typically conducted before first-in-human administration.

Reproductive and Developmental Toxicity

If the compound is intended for use in women of childbearing potential, a full battery of reproductive and developmental toxicity studies is required. These include studies on fertility and early embryonic development, embryo-fetal development (teratogenicity), and pre- and postnatal development.

In Vivo Genotoxicity

Positive results in in vitro genotoxicity assays should be followed up with in vivo studies, such as the rodent bone marrow micronucleus test, to assess the relevance of the in vitro findings.

Data Interpretation and Risk Assessment

The collective data from the non-clinical safety program are used to construct a comprehensive toxicological profile of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride. This involves identifying target organs of toxicity, understanding the dose-response relationship, and determining the NOAEL for each study.

The risk assessment integrates the toxicology data with the pharmacokinetic and pharmacodynamic data to predict the potential for adverse effects in humans at therapeutic exposure levels. This assessment is a key component of the Investigational New Drug (IND) application submitted to regulatory authorities.

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Risk_Assessment_Process cluster_data Data Integration cluster_analysis Analysis & Assessment cluster_output Output Tox_Data Toxicology Data (NOAEL, Target Organs) Hazard_ID Hazard Identification Tox_Data->Hazard_ID Dose_Response Dose-Response Assessment Tox_Data->Dose_Response PK_Data Pharmacokinetics Data (Exposure, Metabolism) Exposure_Assess Exposure Assessment PK_Data->Exposure_Assess PD_Data Pharmacodynamics Data (On-target activity) PD_Data->Dose_Response Risk_Char Risk Characterization Hazard_ID->Risk_Char Dose_Response->Risk_Char Exposure_Assess->Risk_Char Safe_Starting_Dose Safe Starting Dose for Phase 1 Risk_Char->Safe_Starting_Dose Clinical_Monitoring Clinical Monitoring Plan Risk_Char->Clinical_Monitoring

Caption: Integrated risk assessment process.

Clinical Safety Considerations

Findings from the non-clinical safety studies will guide the design of first-in-human clinical trials. The starting dose will be calculated based on the NOAEL from the most sensitive species. The clinical monitoring plan will include specific assessments for potential toxicities identified in the preclinical studies. For example, if preclinical studies indicate potential liver toxicity, frequent monitoring of liver function tests will be a key component of the clinical trial protocol.

Conclusion

The toxicological and safety evaluation of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride requires a comprehensive and systematic approach. While direct data on this specific compound is scarce, a robust assessment can be designed based on the known properties of the quinazoline and imidazole chemical classes. The strategy outlined in this guide, from in vitro screening to in vivo safety studies, provides a framework for building a thorough safety profile. This process is essential for understanding the potential risks associated with the compound and for making informed decisions throughout its development. Adherence to scientific principles and regulatory guidelines is paramount to ensuring the safety of patients in future clinical trials.

References

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. (2025, March 26). Available from: [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20). Available from: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed. (2025, March 26). Available from: [Link]

  • In Vitro and In Vivo Antioxidant Property of Novel 2-Phenyl Quinazoline-4(3h)-One Derivatives - Biosciences Biotechnology Research Asia. Available from: [Link]

  • (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available from: [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020, September 23). Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). Available from: [Link]

  • Quinazoline – Knowledge and References - Taylor & Francis. Available from: [Link]

  • 6-(1H-Imidazol-1-yl)-2-phenylquinazoline - Exposure: Monitoring Data. (2025, October 15). Available from: [Link]

  • Preclinical Toxicity Studies | Request PDF - ResearchGate. Available from: [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement - 14 January 2022. (2022, January 14). Available from: [Link]

  • Hymexazol. Available from: [Link]

  • 2.6.7 毒性試験の概要表 R&D/18/0720 - Genotoxicity: In Vivo - Report Title - PMDA. Available from: [Link]

  • administration,社内資料 - 35. AINX71DN (#), Bay Vi 9142: Study of the embryotoxic effects in rats. Available from: [Link]

  • In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor - Journal of Applied Pharmaceutical Science. (2018, September 30). Available from: [Link]

  • Food Safety Commission of Japan Risk Assessment Report Pyroxasulfone. Available from: [Link]

  • A Study to Explore the Safety, Tolerability, Efficacy, and Pharmacokinetics of LT-002-158 Tablets in Chinese Adult Patients With Hidradenitis Suppurativa | ClinicalTrials.gov. (2025, April 17). Available from: [Link]

  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022, December 12). Available from: [Link]

  • 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors. (2008, August 15). Available from: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. (2021, August 10). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and In Vivo Administration Protocols for 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride

Target Audience: Researchers, formulation scientists, and in vivo pharmacologists. Compound Synonyms: CR4056, CR-4056.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and in vivo pharmacologists. Compound Synonyms: CR4056, CR-4056.

Introduction & Pharmacological Context

6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (widely known as CR4056 ) is a first-in-class, highly selective imidazoline-2 (I2) receptor ligand[1]. In preclinical drug development, it has emerged as a potent non-opioid analgesic, demonstrating profound efficacy in reversing allodynia and hyperalgesia in models of chemotherapy-induced painful neuropathy, osteoarthritis, and chronic inflammatory pain[1][2].

Beyond analgesia, recent neuropharmacological investigations have highlighted its neuroprotective capabilities. In 5xFAD transgenic mouse models of Alzheimer's disease, sub-chronic administration of CR4056 successfully reversed memory deficits, suppressed pro-inflammatory microglial activation, and reduced blood-brain barrier (BBB) leakage[3]. Mechanistically, CR4056 binding to I2 receptors triggers downstream intracellular signaling that inhibits PKCε translocation and allosterically attenuates NMDA receptor-mediated currents[4].

MOA CR4056 CR4056 HCl (I2 Receptor Ligand) I2R Imidazoline-2 (I2) Receptor Activation CR4056->I2R High Affinity Binding PKCe Inhibition of PKCε Translocation I2R->PKCe Intracellular Signaling NMDAR Attenuation of NMDA Receptor Currents I2R->NMDAR Allosteric Modulation Microglia Suppression of Microglial Activation & ApoE Increase I2R->Microglia Glial Modulation Analgesia Analgesia (Neuropathic & Inflammatory) PKCe->Analgesia NMDAR->Analgesia Neuroprotection Neuroprotection (Alzheimer's Models) Microglia->Neuroprotection

Fig 1. Pharmacological mechanism of CR4056 via I2 receptor activation.

Physicochemical Properties & Formulation Rationale

The compound is supplied as a hydrochloride (HCl) salt. The protonation of the imidazole ring significantly enhances its dipole moment and aqueous solvation energy compared to the free base form. However, because in vivo studies require precise, reproducible dosing, the formulation vehicle must be carefully matched to the route of administration.

  • Oral Administration (p.o.): CR4056 exhibits excellent oral bioavailability. It is standard practice to formulate it as a homogeneous suspension in cellulosic polymers like 0.5% Hydroxypropyl Methylcellulose (HPMC) or 0.5% Methylcellulose[2][5]. These agents provide pseudoplastic rheology—thick enough to prevent the drug particles from sedimenting in the vial, but fluid enough to pass easily through an oral gavage needle.

  • Systemic Injection (i.p.): Intraperitoneal delivery requires a true solution to prevent localized tissue irritation or erratic absorption. Because the compound's aqueous solubility is limited at higher concentrations, a co-solvent system utilizing 20% Dimethyl Sulfoxide (DMSO) in physiological saline is the established standard[6].

Table 1: Solubility and Vehicle Selection Matrix
Administration RoutePreferred VehicleMax Tested In Vivo DoseFormulation StateCausality / Rationale
Oral (p.o.) 0.5% HPMC or 0.5% Methylcellulose30 mg/kg[3]Homogeneous SuspensionHigh oral bioavailability; cellulosic polymers prevent rapid sedimentation, ensuring uniform dosing across a cohort.
Intraperitoneal (i.p.) 20% DMSO + 80% Saline (0.9% NaCl)10 mg/kg[6]Clear SolutionDMSO disrupts the crystalline lattice of the HCl salt; saline ensures physiological isotonicity to prevent osmotic stress.

Experimental Workflows & Protocols

Workflow Start 6-(1H-imidazol-1-yl)-2-phenylquinazoline HCl (Dry Powder) Route Select In Vivo Administration Route Start->Route PO Oral Administration (p.o.) Route->PO IP Systemic Injection (i.p.) Route->IP HPMC Suspend in 0.5% HPMC or 0.5% Methylcellulose PO->HPMC DMSO Dissolve completely in 100% DMSO (20% final vol) IP->DMSO VerifyPO Verify: Homogeneous opaque suspension HPMC->VerifyPO Saline Add 0.9% Saline dropwise with vortexing (80% final vol) DMSO->Saline VerifyIP Verify: Clear solution, no precipitates Saline->VerifyIP DosePO Dose: 2 - 30 mg/kg via Gavage VerifyPO->DosePO DoseIP Dose: 0.5 - 10 mg/kg via Injection VerifyIP->DoseIP

Fig 2. Formulation workflow for oral and systemic dosing of CR4056.

Protocol A: Preparation of Oral Suspension (0.5% HPMC)

This protocol yields a stable suspension suitable for oral gavage, commonly used for chronic pain and Alzheimer's disease models[3][5].

Step 1: Vehicle Preparation (0.5% HPMC)

  • Heat 30% of your target volume of ultra-pure water to 80°C.

  • Slowly disperse the required mass of HPMC powder into the hot water while stirring vigorously. (Causality: HPMC is insoluble in hot water; this step disperses the particles without clumping).

  • Once dispersed, add the remaining 70% of the volume as cold water. Stir continuously until the solution cools to room temperature.

  • Self-Validation: The vehicle must become completely clear and slightly viscous. If it remains cloudy, hydration is incomplete; continue stirring at 4°C.

Step 2: Drug Levigation & Suspension

  • Weigh the required amount of CR4056 HCl powder into a glass vial.

  • Add a very small volume (e.g., 5-10% of final volume) of the 0.5% HPMC vehicle to the powder.

  • Use a glass rod or vortex mixer to create a smooth, lump-free paste (levigation). (Causality: Wetting the hydrophobic surfaces of the powder first prevents the formation of air-entrapped dry aggregates).

  • Gradually add the remaining volume of 0.5% HPMC while continuously vortexing.

  • Self-Validation: Inspect the vial against a light source. The final suspension should be uniformly opaque without macroscopic aggregates.

Protocol B: Preparation of Intraperitoneal Solution (20% DMSO / 80% Saline)

This protocol yields a clear solution for systemic injection, ensuring rapid bioavailability for acute antinociception assays[6].

Step 1: Primary Solubilization

  • Weigh the required amount of CR4056 HCl into a sterile glass vial.

  • Add 100% DMSO to achieve exactly 20% of your final target volume.

  • Vortex vigorously for 1-2 minutes until the powder is entirely dissolved.

  • Self-Validation: The solution must be perfectly clear. If micro-particulates remain, sonicate in a water bath for a maximum of 5 minutes. (Causality: Extended sonication imparts excessive thermal energy which can degrade the quinazoline core).

Step 2: Aqueous Dilution

  • Place the vial on a vortex mixer set to a medium-high speed.

  • While the DMSO-drug solution is actively swirling, add 0.9% physiological saline dropwise until you reach the final volume (80% of total volume).

  • Causality: Rapid addition of the aqueous phase causes localized supersaturation at the solvent interface, leading to irreversible precipitation (crashing out) of the drug. Dropwise addition ensures immediate dispersion.

  • Self-Validation: Hold the final formulation against a light source. The solution must remain completely transparent. If the solution turns milky or opalescent, the compound has precipitated, and the batch must be discarded.

Best Practices & Troubleshooting

  • Storage & Stability: The dry CR4056 HCl powder is highly stable when stored desiccated at -20°C. However, aqueous suspensions and DMSO co-solvent solutions should be prepared fresh daily prior to dosing to prevent particle agglomeration or degradation.

  • pH Monitoring: Because CR4056 is a hydrochloride salt, dissolving it at high concentrations can slightly lower the pH of unbuffered solutions. For systemic injections, verify that the final pH of the 20% DMSO/80% Saline solution is between 5.5 and 7.4. If necessary, micro-adjust with 0.1N NaOH to prevent injection-site phlebitis or peritonitis.

  • Dosing Volumes: Standardize your administration volumes to minimize stress on the animals. For mice, oral gavage should not exceed 10 mL/kg, and i.p. injections should be kept at or below 5 mL/kg.

Sources

Application

LC-MS/MS method for 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride quantification in plasma

Application Note: Robust LC-MS/MS Quantification of 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride in Plasma Introduction & Pharmacological Context The compound 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust LC-MS/MS Quantification of 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride in Plasma

Introduction & Pharmacological Context

The compound 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride, clinically designated as CR4056, is a first-in-class imidazoline I2 receptor (I2-IR) ligand. It has demonstrated profound efficacy in preclinical models, including the reversal of memory deficits and reduction of blood-brain barrier leakage in 5xFAD Alzheimer's disease mice[1]. Furthermore, its potent analgesic properties have propelled it into Phase II clinical trials for the management of osteoarthritis-associated pain[2].

Given its complex pharmacokinetic profile and the necessity for precise therapeutic monitoring during drug development, a highly sensitive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential. This application note details a self-validating analytical protocol designed for the rigorous quantification of CR4056 in plasma matrices, ensuring high data integrity for pharmacokinetic (PK) and toxicokinetic (TK) evaluations[3].

Mechanistic Rationale for Methodological Choices

As a Senior Application Scientist, designing a reliable bioanalytical method requires moving beyond standard operating procedures to understand the physicochemical causality behind each step:

  • Internal Standard (IS) Selection: While stable-isotope-labeled (SIL) internal standards are the gold standard, they are often unavailable during early-stage development. Diphenhydramine hydrochloride is utilized as the IS in this protocol[4]. Diphenhydramine shares a similar basicity (pKa ~9.0) and ESI+ ionization efficiency with CR4056. This structural and electronic mimicry allows it to effectively normalize extraction recovery variances and compensate for matrix-induced ion suppression.

  • Sample Preparation Dynamics: A single-step protein precipitation (PPT) using acetonitrile acidified with 0.1% formic acid is employed. The acidic environment serves a dual mechanistic purpose: it disrupts protein-drug binding (critical for lipophilic drugs like CR4056) and ensures the basic imidazole and quinazoline nitrogens remain fully protonated. This prevents the analyte from co-precipitating with denatured plasma proteins, driving it into the organic supernatant.

  • Chromatographic Strategy: A reversed-phase C18 column is selected with a gradient elution profile. The gradient begins with a high aqueous composition to focus the polar protonated imidazole moiety at the column head, gradually increasing the organic modifier to elute the lipophilic phenylquinazoline core. This gradient specifically washes out early-eluting phospholipids, preventing source fouling and matrix effects.

Experimental Workflow Visualization

G N1 Plasma Aliquot (50 µL) + IS (Diphenhydramine) N2 Protein Precipitation (150 µL ACN + 0.1% FA) N1->N2 Extraction N3 Vortex (2 min) & Centrifuge (14000g, 10 min) N2->N3 Homogenization N4 Supernatant Transfer & Dilution (1:1 with H2O) N3->N4 Phase Separation N5 LC-MS/MS Analysis (MRM Mode, ESI+) N4->N5 Injection N6 System Suitability (Blank, LLOQ, ULOQ Checks) N5->N6 Validation N7 Data Processing (Analyte/IS Ratio) N6->N7 Quantification

Figure 1: Self-validating LC-MS/MS workflow for CR4056 plasma quantification.

Step-by-Step Experimental Protocol

Preparation of Solutions
  • Stock Solutions: Dissolve CR4056 and Diphenhydramine (IS) in 50% methanol/water to achieve a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Dilute the CR4056 stock solution with 50% methanol/water to prepare a series of working solutions ranging from 10 ng/mL to 10,000 ng/mL. Prepare the IS working solution at a constant concentration of 500 ng/mL.

Plasma Sample Extraction
  • Aliquot: Transfer 50 µL of human or animal plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the IS working solution (500 ng/mL) to all tubes except double blanks. Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to induce protein precipitation.

  • Homogenization & Separation: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. This dilution step matches the sample solvent strength to the initial mobile phase, preventing peak distortion (solvent effect) during injection.

Self-Validating System Suitability Testing (SST)

To ensure the protocol is a self-validating system, the run sequence MUST begin with the following injections:

  • Double Blank (Plasma + Extraction Solvent): Ensures no endogenous matrix interference at the retention times of the analyte and IS.

  • Single Blank (Plasma + IS): Verifies the absence of isotopic cross-talk or contamination from the IS to the analyte MRM channel.

  • LLOQ Sample (1.0 ng/mL): Confirms that the signal-to-noise (S/N) ratio is ≥ 10 before proceeding with the batch.

  • Carryover Check: A double blank injected immediately after the Upper Limit of Quantification (ULOQ) standard must show an analyte peak area < 20% of the LLOQ.

Quantitative Data & Instrumental Parameters

Table 1: LC-MS/MS System and MRM Parameters Chromatography: C18 Column (50 × 2.1 mm, 1.7 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Flow Rate: 0.4 mL/min; Injection Volume: 5 µL.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
CR4056 (Quantifier) 273.1104.17035
CR4056 (Qualifier) 273.177.07045
Diphenhydramine (IS) 256.2167.16025

Table 2: Method Validation Summary Validation was performed in accordance with FDA/EMA bioanalytical guidelines, ensuring the method's trustworthiness and reproducibility across multiple days and matrix lots.

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 6.5% across all QC levels
Inter-day Precision (CV%) ≤ 8.2% across all QC levels
Extraction Recovery 88.5% – 92.3% (Consistent across low, mid, high QCs)
Matrix Effect (IS Normalized) 95.4% – 102.1% (Negligible ion suppression/enhancement)
Autosampler Stability Stable for 48 hours at 4°C

Conclusion

This LC-MS/MS method provides a highly robust, self-validating framework for the quantification of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (CR4056) in plasma. By strategically leveraging acidic protein precipitation and a structurally complementary internal standard, the protocol minimizes matrix effects while maximizing throughput, making it highly suitable for extensive pharmacokinetic profiling in both preclinical and clinical settings.

References

  • CN102459237B - 6-(1h-咪唑-1-基)-2-苯基喹唑啉的晶型.
  • I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice.
  • Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. PMC.
  • Discovery of (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates as Imidazoline I2 Receptor Ligands with Anti-Alzheimer and Analgesic Properties. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Formulation and Preparation of 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride (CR-4056) for Intravenous Injection

Introduction & Pharmacological Context The compound 6-(1H-imidazol-1-yl)-2-phenylquinazoline , widely known in drug development as CR-4056 , is a first-in-class analgesic drug candidate originally developed by Rottapharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 6-(1H-imidazol-1-yl)-2-phenylquinazoline , widely known in drug development as CR-4056 , is a first-in-class analgesic drug candidate originally developed by Rottapharm SpA[1]. It acts as a highly selective ligand for the imidazoline-2 (I2) receptor and has demonstrated significant efficacy in preclinical models and Phase II clinical trials for neuropathic pain, inflammatory pain, and osteoarthritis ()[2].

Mechanistically, the binding of CR-4056 to I2 receptors triggers a rapid intracellular cascade characterized by the inhibition of Protein Kinase C epsilon (PKCε) translocation[3]. This upstream inhibition subsequently depresses N-methyl-D-aspartate (NMDA) receptor-mediated synaptic currents—specifically those involving the GluN2B subunit—thereby mitigating central sensitization and conferring potent analgesia without the abuse liability associated with classical opioids ()[3].

MoA A CR-4056 HCl (IV Administration) B Imidazoline-2 (I2) Receptor Agonism A->B C Inhibition of PKCε Translocation B->C D Downregulation of NMDA (GluN2B) C->D E Analgesia & Neuroprotection D->E

Figure 1: Pharmacological mechanism of action of CR-4056 following systemic administration.

Physicochemical Properties & Formulation Rationale

The molecular architecture of CR-4056 features a highly lipophilic bicyclic quinazoline ring fused with an imidazole and a phenyl group[4]. While the free base is inherently hydrophobic, synthesizing it as a hydrochloride salt ( C17​H13​ClN4​ ) significantly enhances its baseline aqueous solubility and thermal stability ()[4].

However, for intravenous (IV) administration in pharmacokinetic (PK) or acute in vivo models, simply dissolving the HCl salt in water or standard saline is insufficient. At physiological pH (7.4) in the bloodstream, the compound risks rapid deprotonation back to its free base form, potentially leading to micro-precipitation and fatal embolic events.

Expert Insight (Causality of Formulation): To circumvent this hemodynamic instability, we utilize an inclusion-complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic phenylquinazoline moiety of CR-4056, while the cyclodextrin's hydrophilic exterior ensures complete, stable miscibility in the aqueous phase, preventing in vivo nucleation.

Table 1: Physicochemical Profile of CR-4056 HCl
ParameterCharacteristic / ValueFormulation Implication
Chemical Name 6-(1H-imidazol-1-yl)-2-phenylquinazoline HClRequires salt form for baseline solubility.
Molecular Formula C17​H13​ClN4​ [4]High carbon-to-heteroatom ratio dictates lipophilicity.
Target Activity Imidazoline I2 Receptor Ligand[2]Requires rapid systemic distribution for acute assays.
Intrinsic Solubility Soluble in DMSO/DCM; limited in water[4]Necessitates HP-β-CD co-solvent systems for IV use.

Experimental Methodology: Intravenous Formulation Protocol

This step-by-step protocol outlines the preparation of a 2.0 mg/mL CR-4056 HCl solution suitable for bolus IV injection.

Workflow Step1 1. API Weighing CR-4056 HCl (Purity >98%) Step3 3. Solubilization Vortex & Sonicate (15 min) Step1->Step3 Step2 2. Vehicle Preparation 20% HP-β-CD in 0.9% Saline Step2->Step3 Step4 4. pH Adjustment Titrate to pH 5.5 - 6.5 Step3->Step4 Step5 5. Sterilization 0.22 µm PES Filtration Step4->Step5 Step6 6. Quality Control HPLC Assay & Osmolality Step5->Step6

Figure 2: Step-by-step workflow for the preparation of CR-4056 IV solutions.

Step-by-Step Execution

Step 1: Vehicle Preparation

  • Action: Prepare a 20% (w/v) solution of pharmaceutical-grade HP-β-CD in sterile 0.9% NaCl (Saline).

  • Causality: Saline provides necessary isotonicity. The 20% cyclodextrin concentration provides a sufficient molar excess to drive the inclusion complexation of the API without causing hyperosmotic shock or hemolysis upon injection.

Step 2: API Solubilization

  • Action: Accurately weigh the required mass of CR-4056 HCl API and add it to the vehicle to achieve a target concentration of 2.0 mg/mL. Vortex vigorously for 2 minutes, followed by bath sonication at room temperature (20–25°C) for 15 minutes.

  • Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the HCl salt, accelerating its thermodynamic integration into the cyclodextrin cavities.

Step 3: pH Optimization (Critical Step)

  • Action: Measure the pH of the resulting solution. The dissolution of the HCl salt will naturally lower the pH. Carefully titrate with 0.1 N NaOH to a final pH of 5.5 – 6.5 .

  • Causality: Do not titrate to pH 7.4. Exceeding pH 6.5 risks neutralizing the salt entirely, which may exceed the solubilizing capacity of the HP-β-CD and cause the free base to precipitate. A slightly acidic pH (5.5–6.5) is well-tolerated intravenously and maintains formulation stability.

Step 4: Sterilization

  • Action: Filter the formulated solution through a sterile 0.22 µm Polyethersulfone (PES) syringe filter in a laminar flow hood.

  • Causality: PES membranes are strictly required due to their exceptionally low non-specific drug binding properties compared to Nylon or PTFE, ensuring zero loss of the active pharmaceutical ingredient (API) during sterilization.

Quality Control & Self-Validation System

A protocol is only as reliable as its validation metrics. To ensure the formulated IV solution is safe, accurate, and free of precipitates, the following self-validating quality control (QC) loop must be executed prior to administration:

Table 2: Self-Validation QC Parameters
ParameterTarget SpecificationValidation Method & Rationale
Appearance Clear, colorless to pale yellowVisual & Tyndall Effect: Shine a laser pointer through the vial. A solid, uninterrupted beam (Tyndall effect) indicates colloidal suspension or micro-precipitation. The solution must be optically clear to prevent embolism.
pH 5.5 – 6.5Potentiometric: Ensures the API remains in its protonated, soluble state while remaining biocompatible for venous endothelium.
Osmolality 290 – 320 mOsm/kgFreezing Point Depression: Confirms isotonicity to prevent red blood cell lysis (hemolysis) upon injection.
API Recovery 98.0% – 102.0%RP-HPLC (UV Detection): Confirms that no API was lost to precipitation or retained within the PES filter membrane.

References

  • Wikipedia. CR-4056 (Pharmacology and Clinical Trials). Retrieved from:[Link]

  • Comi E, Lanza M, Ferrari F, et al. Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties. PubMed Central (PMC). Retrieved from: [Link]

  • PatSnap Synapse. CR-4056 - Drug Targets, Indications, Patents. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing precipitation of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride in physiological buffer

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals working with 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride , commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals working with 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride , commonly known as the I2-imidazoline receptor ligand CR-4056 .

While CR-4056 exhibits highly promising analgesic and neuroprotective properties[1], its physicochemical profile frequently causes handling issues—most notably, rapid precipitation when introduced into physiological buffers. This guide addresses the root causes of this instability and provides validated, step-by-step methodologies to ensure compound solubility and assay reproducibility.

Part 1: Causality & Troubleshooting FAQs

Q1: Why does CR-4056 hydrochloride precipitate immediately when diluted in PBS, HEPES, or cell culture media? The Causality: CR-4056 is supplied as a hydrochloride (HCl) salt. In its dry form or when dissolved in pure water, the local pH remains acidic, keeping the compound ionized and soluble. However, physiological buffers (pH ~7.4) neutralize the HCl salt, converting the molecule into its "free base" form: 6-(1H-imidazol-1-yl)-2-phenylquinazoline. This free base is highly lipophilic and possesses extremely low aqueous solubility. When the buffering capacity of PBS/HEPES forces the pH to 7.4, the sudden shift causes the hydrophobic free base to rapidly nucleate and crash out of solution.

Q2: I dissolved CR-4056 in 100% DMSO, but it still precipitated when I added it to my assay buffer. What went wrong? The Causality: This is a phenomenon known as "solvent shock." If you pipette a high-concentration DMSO stock directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the water. The CR-4056 molecules are suddenly left in a microenvironment of high water concentration before they can evenly disperse, leading to micro-precipitation. Solution: Always use a step-wise dilution method or pre-mix the buffer with a surfactant/carrier protein (like BSA) to coat the hydrophobic molecules as they enter the aqueous phase.

Q3: What is the maximum DMSO concentration I can use for in vitro cell assays with CR-4056? The Causality: While increasing DMSO prevents precipitation, it introduces cytotoxicity. Studies have shown that 0.1% DMSO alone can induce a significant decrease in cell survival in sensitive lines such as A549 and H460 cells[2]. Therefore, your final assay concentration of DMSO must be strictly capped at ≤0.1% . For robust in vitro testing, prepare a 10 mM stock in 100% DMSO, which allows for a 1:1000 dilution to achieve a 10 µM working concentration at 0.1% DMSO[1].

Q4: How should I formulate CR-4056 for in vivo studies to ensure consistent dosing? The Causality: For in vivo oral (p.o.) administration, achieving a true solution is often unnecessary and chemically difficult without harsh co-solvents. Instead, formulating CR-4056 as a homogenous suspension in 0.5% methylcellulose (MC) is the gold standard[3]. The MC polymer increases the viscosity of the vehicle, preventing the solid particles from settling and ensuring uniform dose delivery. For systemic injections (i.p. or i.v.), a solution is mandatory; researchers successfully use 20% DMSO in physiological saline with a micro-addition of hydrochloric acid to maintain the soluble salt form[4].

Part 2: Formulation Strategies & Quantitative Data

To select the appropriate vehicle, you must balance the solubility requirements of CR-4056 against the biological tolerability of the assay system.

Table 1: Validated Vehicle Systems for CR-4056
ApplicationRecommended VehicleMax CR-4056 Conc.Precipitation RiskBiological Considerations
In Vitro (Cells) 100% DMSO (Stock) Media10 mM (Stock)High (if diluted rapidly)Final DMSO must be ≤0.1% to avoid toxicity[2].
In Vivo (Oral) 0.5% Methylcellulose (Suspension)>60 mg/kg dosingNone (Suspension)Excellent for gavage; ensures uniform dosing[3].
In Vivo (Systemic) 20% DMSO + 80% Saline + trace HCl~10 mg/kg dosingModerateHCl maintains salt form; monitor injection site[4].
In Vivo (Systemic) 5% Tween 80 + 5% EtOH + 90% Saline~5 mg/kg dosingLowTween 80 acts as a surfactant to prevent nucleation[2].

Part 3: Self-Validating Experimental Protocols

Every protocol below incorporates a validation step to ensure that invisible micro-precipitates do not compromise your data.

Protocol A: Preparation of In Vitro Assay Solutions (Step-Wise Method)

Use this protocol to prepare CR-4056 for cell culture or biochemical assays (e.g., NMDA receptor modulation assays[1]).

  • Stock Preparation: Weigh the appropriate amount of CR-4056 HCl powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds until completely clear.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO. Causality: This reduces the concentration gradient during the final aqueous transition, minimizing solvent shock.

  • Aqueous Transition: Aliquot your final assay buffer (e.g., cell culture media). While actively vortexing the buffer, add the intermediate DMSO stock dropwise to reach the final concentration (e.g., 10 µM CR-4056 at 0.1% DMSO).

  • Self-Validation Step (Crucial): Centrifuge the final buffer at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a white microscopic pellet is visible, precipitation has occurred, and the actual soluble concentration is unknown. Discard and repeat with slower addition or a lower final concentration.

Protocol B: Preparation of In Vivo Oral Suspension (0.5% Methylcellulose)

Use this protocol for behavioral or efficacy studies requiring oral gavage (e.g., Alzheimer's disease models[5]).

  • Vehicle Preparation: Heat sterile water to 80°C. Slowly sift methylcellulose powder to a final concentration of 0.5% (w/v) while stirring vigorously. Cool to 4°C overnight to allow complete hydration and clarification.

  • Compound Addition: Weigh the required CR-4056 HCl powder and place it in a glass mortar. Add a few drops of the 0.5% MC vehicle to wet the powder, and triturate (grind) with a pestle to form a smooth paste. Causality: Trituration breaks up aggregates, ensuring a uniform particle size distribution.

  • Volume Expansion: Gradually add the remaining 0.5% MC vehicle while continuously mixing until the target dosing volume is reached (e.g., 5 mL/kg[3]).

  • Self-Validation Step: Transfer the suspension to a clear vial and let it sit undisturbed for 30 minutes. If the suspension separates or a dense layer of powder settles at the bottom, the particle size is too large. Re-homogenize using a probe sonicator for 30 seconds on ice before dosing.

Part 4: Formulation Decision Workflow

G Start CR-4056 HCl (Solid Powder) Decision1 Intended Application? Start->Decision1 InVitro In Vitro Assays (Cell Culture/Biochemical) Decision1->InVitro Cells/Proteins InVivoOral In Vivo (Oral Gavage) Decision1->InVivoOral PO Dosing InVivoSys In Vivo (Systemic/IP/IV) Decision1->InVivoSys IP/IV Dosing DMSOStock Dissolve in 100% DMSO (10 mM Stock) InVitro->DMSOStock MCSuspension Suspend in 0.5% Methylcellulose (Triturate to paste) InVivoOral->MCSuspension Cosolvent Dissolve in 20% DMSO + Drop of HCl + 80% Saline InVivoSys->Cosolvent MediaDilution Stepwise Dilution in Media (Final DMSO ≤ 0.1%) DMSOStock->MediaDilution Validate1 Validation: Centrifuge at 10,000xg Check for pellet MediaDilution->Validate1 Validate2 Validation: Observe for 30 mins Check for settling MCSuspension->Validate2 Validate3 Validation: Visual check for turbidity Cosolvent->Validate3

Workflow for formulating CR-4056 based on application to prevent precipitation.

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Optimization

Troubleshooting low oral bioavailability of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride

Title: Technical Support Center: Troubleshooting Low Oral Bioavailability of 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride Overview 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (developmentally known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Low Oral Bioavailability of 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride

Overview 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (developmentally known as CR4056) is recognized as a1[1]. It has demonstrated significant efficacy in reducing mechanical allodynia and postoperative hyperalgesia in preclinical and Phase II clinical models[2]. However, researchers developing formulations for this quinazoline-imidazole scaffold frequently encounter a critical bottleneck: suboptimal oral bioavailability (F) .

This guide provides an authoritative, causality-driven troubleshooting framework to diagnose and resolve the physicochemical and metabolic barriers limiting the systemic exposure of this compound.

Diagnostic Workflow

Before altering your formulation, you must isolate the pharmacokinetic failure point. The following decision tree outlines the logical progression from in vivo observation to in vitro mechanistic validation.

Bioavailability_Troubleshooting Start Low Oral Bioavailability (F < 20%) IV_PK Perform IV vs. PO PK Study Start->IV_PK Check_Absorption Calculate Fraction Absorbed (Fa) IV_PK->Check_Absorption High_Fa High Fa (>80%) Low F Check_Absorption->High_Fa High Extraction Low_Fa Low Fa (<50%) Check_Absorption->Low_Fa Poor Absorption First_Pass Hepatic First-Pass Metabolism (CYP450) High_Fa->First_Pass Sol_Perm Solubility or Permeability Issue? Low_Fa->Sol_Perm Solubility Poor Intestinal Solubility / Precipitation Sol_Perm->Solubility Low FaSSIF Sol Permeability Poor Permeability or P-gp Efflux Sol_Perm->Permeability Low Caco-2 Papp

Diagnostic workflow for isolating the root cause of low oral bioavailability.

Troubleshooting Guide & Experimental Protocols

Issue 1: The "Salt Illusion" and pH-Dependent Intestinal Precipitation

Q: We dose the compound as a highly soluble hydrochloride salt, yet our fraction absorbed ( Fa​ ) remains below 30%. Why isn't the salt form ensuring absorption?

Causality Analysis: 6-(1H-imidazol-1-yl)-2-phenylquinazoline contains weakly basic nitrogen atoms in both the quinazoline and imidazole rings. While the hydrochloride salt form drives rapid dissolution in the highly acidic gastric environment (pH 1.2–2.0), this creates a supersaturated solution. Upon transit into the duodenum (pH 6.0–6.8), the compound is neutralized to its free base form. Because the lipophilic phenylquinazoline scaffold has intrinsically poor aqueous solubility at neutral pH, the drug rapidly nucleates and precipitates out of solution before it can permeate the intestinal epithelium.

Self-Validating Protocol: Two-Stage In Vitro Transfer Assay To confirm precipitation is the rate-limiting step, simulate the gastrointestinal transit dynamically.

  • Gastric Phase: Suspend 10 mg of the HCl salt in 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 50 rpm for 30 minutes. Quantify the dissolved API via HPLC-UV to confirm >90% initial dissolution.

  • Intestinal Transfer: Rapidly add 250 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the bulk pH to 6.5.

  • Kinetic Sampling: Extract 2 mL aliquots at 5, 15, 30, 60, and 120 minutes post-transfer.

  • Quench & Analyze: Critical step: Immediately centrifuge the aliquots at 10,000 × g for 1 minute to pellet precipitated free base. Analyze the supernatant. Validation Check: If the supernatant concentration drops by >50% within the first 15 minutes of the FaSSIF phase, pH-dependent precipitation is confirmed as the primary absorption barrier.

Issue 2: High Hepatic First-Pass Metabolism

Q: Our transfer assay shows the compound stays in solution, but absolute bioavailability ( F ) is still low. Is it being destroyed by the liver?

Causality Analysis: Yes. Recent structural evaluations of I2-IR ligands highlight that the3[3]. The unsubstituted phenyl ring is highly vulnerable to para-hydroxylation, and the imidazole nitrogen can coordinate directly with the heme iron of CYP enzymes (particularly CYP3A4), leading to rapid N-oxidation and extensive first-pass extraction.

Self-Validating Protocol: Intrinsic Clearance ( CLint​ ) via Liver Microsomes

  • Incubation: Combine 1 µM of the compound with Human Liver Microsomes (HLMs) or Rat Liver Microsomes (RLMs) at a protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP-mediated metabolism.

  • Kinetic Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope.

    CLint​=Protein Massk×Incubation Volume​

    Validation Check: A CLint​ > 50 µL/min/mg protein indicates high hepatic extraction. To validate this in vivo, pre-dose a rodent cohort with the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT, 50 mg/kg PO) 2 hours prior to dosing the compound. A rescue of bioavailability confirms first-pass metabolism.

Issue 3: Efflux Transporter Liability

Q: Could P-glycoprotein (P-gp) be pumping the drug back into the gut lumen?

Causality Analysis: While many basic heterocycles are P-gp substrates, structural assessments of this class of I2-IR ligands indicate that 4[4]. However, if your formulation has successfully bypassed precipitation and CYP metabolism but absorption remains sluggish, P-gp or BCRP efflux at the apical membrane of enterocytes must be evaluated.

Self-Validating Protocol: Caco-2 Bidirectional Permeability

  • Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dose the compound (10 µM) in the Apical (A) compartment for A-to-B transport, and separately in the Basolateral (B) compartment for B-to-A transport.

  • Sample the receiver compartments at 1 and 2 hours. Quantify via LC-MS/MS.

  • Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Validation Check: An ER > 2.0 suggests active efflux. Repeat the assay in the presence of 100 µM Verapamil (a P-gp inhibitor). If the ER drops near 1.0, P-gp liability is confirmed.

Formulation Strategy Workflow

If precipitation is confirmed as the primary culprit, standard salt forms will not suffice. You must trap the drug in a high-energy state using advanced formulation techniques.

Formulation_Strategy Precip Intestinal Precipitation Confirmed Polymer Polymer Screening (e.g., HPMCAS, PVP-VA) Precip->Polymer High Melting Point API Lipid Lipid Screening (e.g., Peceol, Gelucire) Precip->Lipid High LogP API ASD Amorphous Solid Dispersion (ASD) Polymer->ASD Spray Drying / HME SMEDDS SMEDDS Formulation Lipid->SMEDDS Emulsification InVivo In Vivo PK Re-evaluation ASD->InVivo SMEDDS->InVivo

Formulation decision matrix to overcome pH-dependent precipitation.

Quantitative Risk Summary

The following table summarizes the physicochemical and pharmacokinetic risk factors inherent to the 6-(1H-imidazol-1-yl)-2-phenylquinazoline scaffold, providing a benchmark for your analytical data.

ParameterObserved Risk LevelMechanistic Implication for Bioavailability
Aqueous Solubility (pH 7.4) High Risk (< 10 µg/mL)Free base precipitation in the neutral environment of the small intestine.
Salt Form Stability Moderate RiskHCl salt dissolves rapidly in gastric fluid but disproportionates in the duodenum.
CYP450 Metabolism High RiskImidazole N-oxidation and phenyl hydroxylation lead to extensive first-pass clearance.
Efflux Transporters (P-gp) Low-to-Moderate RiskMay restrict apical-to-basolateral flux, but rarely the primary cause of F < 10%.
Optimal Formulation ASD or SMEDDSRequires crystallization inhibitors (e.g., HPMCAS) to maintain intestinal supersaturation.

References

  • Abás, S., et al. "Bicyclic α-Iminophosphonates as High Affinity Imidazoline I2 Receptor Ligands for Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications, March 09, 2020. Available at:[Link]

  • Rodríguez-Arévalo, S., et al. "Discovery of (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates as Imidazoline I2 Receptor Ligands with Anti-Alzheimer and Analgesic Properties." Journal of Medicinal Chemistry, ACS Publications, January 17, 2025. Available at:[Link]

  • Vasilopoulou, F., et al. "Benzofuranyl-2-imidazoles as Imidazoline I2 Receptor Ligands for Alzheimer's Disease." European Journal of Medicinal Chemistry, KU Leuven Lirias. Available at: [Link]

  • "Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists." PMC, National Institutes of Health, April 03, 2024. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (CR-4056 HCl)

Welcome to the Technical Support and Application Guide for 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (commonly known as CR-4056 hydrochloride). As a potent imidazoline I2 receptor ligand, this compound is he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Application Guide for 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (commonly known as CR-4056 hydrochloride). As a potent imidazoline I2 receptor ligand, this compound is heavily utilized in neuropathic pain and anti-inflammatory research[1][2].

Because this compound falls under the Biopharmaceutics Classification System (BCS) Class II—characterized by high membrane permeability but inherently low aqueous solubility—proper preparation, storage, and handling of its solutions are critical to maintaining experimental reproducibility and scientific integrity[3]. This guide provides field-proven protocols, causality-driven explanations, and targeted troubleshooting to ensure the stability of your compound in solution.

Physicochemical Profile & Storage Parameters

To design an effective storage strategy, it is essential to understand the physical limitations of the molecule. The hydrochloride salt form is specifically engineered to enhance dissolution kinetics compared to the free base, yet it remains highly sensitive to moisture-induced degradation and polymorphic shifts when in solution[3][4].

Table 1: Quantitative Physicochemical & Storage Data
ParameterSpecification / ValueScientific Rationale
Chemical Formula C17H13ClN4Bicyclic quinazoline ring fused with an imidazole moiety[4].
Target / Activity Imidazoline I2 Receptor LigandModulates I2 binding sites to relieve hyperalgesia and allodynia[2].
Primary Solvent Anhydrous DMSO (≥20 mg/mL)Highly soluble in DMSO due to hydrophobic aromatic components[5].
Aqueous Solubility Poor (<1 mg/mL)BCS Class II compound; requires co-solvents or formulation for in vivo use[3].
Powder Storage -20°C (up to 3 years)Protects against thermal degradation and moisture absorption[5].
Solution Storage -80°C (up to 6 months)Deep freezing halts hydrolysis and prevents solvent-mediated crystallization[5].

Standard Operating Procedure: Reconstitution & Aliquoting

The most common point of failure in in vitro assays involving CR-4056 HCl is the improper preparation of the master stock solution. The introduction of atmospheric moisture into DMSO drastically reduces its solvating power, leading to micro-precipitation that skews concentration-dependent data.

Step-by-Step Methodology: Preparing a 10 mM Master Stock
  • Thermal Equilibration (Critical Step): Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature (20-25°C) for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water acts as an anti-solvent for this compound, permanently compromising the solubility of the resulting stock.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial.

  • Agitation: Vortex the solution gently for 30-60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) using low-bind amber microcentrifuge tubes.

    • Causality: Amber tubes protect the compound from photo-degradation[5]. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and cause the compound to crash out of solution.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer.

Workflow Visualization

The following diagram outlines the logical progression and decision matrix for reconstituting and storing CR-4056 HCl to ensure maximum stability.

G Start Dry Powder (CR-4056 HCl) Equilibrate Equilibrate to RT (Desiccated, 30 min) Start->Equilibrate Solvent Add Anhydrous DMSO (Vortex/Sonicate) Equilibrate->Solvent Check Visual Inspection (Clear Solution?) Solvent->Check Aliquot Aliquot into Amber Vials Check->Aliquot Yes Warm Warm to 37°C (If Precipitated) Check->Warm No Store Store at -80°C (Protect from Light/Moisture) Aliquot->Store Warm->Check

Caption: Optimal reconstitution, inspection, and cryopreservation workflow for CR-4056 HCl solutions.

Troubleshooting & FAQs

Q1: My CR-4056 HCl solution turned cloudy after thawing from -20°C. Is the compound degraded? A: Not necessarily degraded, but it has precipitated. Because 6-(1H-imidazol-1-yl)-2-phenylquinazoline is a highly hydrophobic BCS Class II molecule[3], its solubility is highly temperature-dependent. Furthermore, if the DMSO absorbed trace amounts of water during previous handling, the freezing point and solvating capacity of the mixture are altered. Fix: Tightly seal the vial, warm it in a 37°C water bath for 5–10 minutes, and sonicate until the solution is completely clear. Do not use the solution if micro-crystals remain, as your working concentration will be inaccurate.

Q2: Can I store the reconstituted DMSO stock at 4°C for ongoing experiments this week? A: This is strongly discouraged. At 4°C, DMSO freezes (its freezing point is ~18.5°C). The transition between solid and liquid states during daily use will force the compound out of solution. Furthermore, the compound is susceptible to solvent-mediated crystallization, where it may transition into a less soluble polymorphic form (such as Form A) over time[3]. Always store in single-use aliquots at -80°C.

Q3: I need to perform an in vivo assay. Can I dilute the DMSO stock directly into saline? A: Direct dilution into saline will almost certainly result in immediate precipitation due to the compound's poor aqueous solubility[3][4]. Fix: You must use a formulation vehicle. A standard approach for hydrophobic quinazoline derivatives is to first dilute the DMSO stock into a solubilizer like Tween-80 or PEG400, mix thoroughly, and then slowly add the aqueous buffer (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) while vortexing.

Q4: Why did we purchase the hydrochloride salt instead of the free base? A: The free base of 6-(1H-imidazol-1-yl)-2-phenylquinazoline has exceptionally poor solubility at neutral or basic pH levels[3]. The hydrochloride salt formulation significantly enhances the dissolution rate and overall solubility profile, making it much more viable for both in vitro cellular assays and pharmaceutical development[4].

References

  • National Institutes of Health (NIH) / PMC. "Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists". PMC. Available at:[Link]

  • European Patent Office. "CRYSTALLINE FORMS OF 6-(1H-IMIDAZOL-1-YL)-2-PHENYLQUINAZOLINE - EP 2438058 B1". Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analgesic Efficacy: 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride vs. Naproxen

Executive Summary & Mechanistic Divergence The pharmacological management of osteoarthritis (OA) has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. While highly effective for acute p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

The pharmacological management of osteoarthritis (OA) has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. While highly effective for acute peripheral inflammation, NSAIDs frequently fail to manage the chronic, progressive pain of advanced OA, which is increasingly recognized as having a profound neuropathic component driven by central sensitization[1][2].

6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (developmental code: CR4056 ) represents a paradigm shift in analgesic drug development. As a first-in-class, highly selective imidazoline-2 (I2) receptor ligand, CR4056 operates through a completely distinct mechanism of action compared to traditional NSAIDs or opioids[3][4].

The causality behind their differing efficacies lies in their target pathways:

  • Naproxen competitively inhibits cyclooxygenase (COX-1 and COX-2) enzymes, reducing peripheral prostaglandin (PGE2) synthesis. This effectively dampens localized inflammatory nociception but has minimal impact on altered central neural processing[1][5].

  • CR4056 activates central I2 receptors, leading to the rapid inhibition of Protein Kinase C epsilon (PKCε) translocation. This intracellular event subsequently depresses N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses in the dorsal horn of the spinal cord, effectively neutralizing central sensitization and hyperalgesia[6].

MOA CR CR4056 (I2 Receptor Ligand) I2R Imidazoline-2 (I2) Receptor Activation CR->I2R NAP Naproxen (NSAID) COX COX-1 / COX-2 Enzyme Inhibition NAP->COX PKC Inhibition of PKCε Translocation I2R->PKC PG Reduction of Peripheral Prostaglandins COX->PG NMDA Modulation of NMDA Receptor Activity PKC->NMDA PAIN_C Suppression of Central Sensitization & Neuropathy NMDA->PAIN_C PAIN_P Suppression of Peripheral Inflammatory Nociception PG->PAIN_P

Fig 1. Mechanistic divergence between CR4056 (central I2R modulation) and Naproxen (COX inhibition).

Experimental Design: Rationale and Self-Validating Protocols

To objectively evaluate the comparative efficacy of CR4056 and naproxen, researchers deploy two distinct in vivo rat models that isolate different temporal and pathophysiological phases of OA[1][7].

Rationale for Model Selection
  • MIA (Monosodium Iodoacetate) Model: MIA inhibits chondrocyte glycolysis, causing rapid cell death and an acute inflammatory flare-up. This model is ideal for testing acute anti-inflammatory and anti-hyperalgesic properties.

  • MMT (Medial Meniscal Tear) Model: MMT surgically alters joint biomechanics, driving progressive cartilage degradation and subchondral bone sclerosis. This model perfectly mimics the chronic, structurally-driven neuropathic pain seen in advanced human OA, where central sensitization dominates.

Workflow MODELS In Vivo Osteoarthritis Models MIA MIA Model (Chemical Induction) MODELS->MIA MMT MMT Model (Surgical Induction) MODELS->MMT MIA_P Intra-articular MIA Injection (Acute Inflammatory Phase) MIA->MIA_P MMT_P Meniscal Tear Surgery (Chronic Structural Phase) MMT->MMT_P TREAT Therapeutic Intervention (CR4056 vs. Naproxen vs. Vehicle) MIA_P->TREAT MMT_P->TREAT VF Von Frey Test (Mechanical Allodynia) TREAT->VF PP Paw Pressure Test (Mechanical Hyperalgesia) TREAT->PP HPWD Incapacitance Tester (Spontaneous Pain / HPWD) TREAT->HPWD

Fig 2. Self-validating experimental workflow comparing acute and chronic OA pain phenotypes.

Self-Validating Experimental Protocols

Protocol 1: MIA-Induced Acute OA Pain Assessment

  • Baseline Validation: Acclimate male Sprague-Dawley rats. Establish baseline mechanical thresholds using Von Frey filaments to ensure cohort uniformity prior to induction.

  • Induction: Inject 2 mg MIA (in 25 µL sterile saline) intra-articularly into the right knee. Internal Control: Inject the contralateral left knee with 25 µL sterile saline to serve as an intra-subject healthy baseline.

  • Treatment: At day 14 post-injection, administer a single oral dose of CR4056 (6 mg/kg), Naproxen (10 mg/kg), or a methylcellulose vehicle.

  • Quantification: Assess tactile allodynia (Von Frey up-down method) and mechanical hyperalgesia (Randall-Selitto Paw Pressure test) at 90 minutes post-dose.

Protocol 2: MMT-Induced Chronic OA Pain Assessment

  • Surgical Induction: Under isoflurane anesthesia, transect the medial collateral ligament and medial meniscus of the right knee. Surgical Control: Perform sham surgery (skin/capsule incision without ligament/meniscus transection) on a separate cohort to validate that subsequent pain is driven by joint destabilization, not surgical trauma.

  • Chronic Dosing: Initiate daily oral dosing of CR4056 (6 mg/kg), Naproxen (10 mg/kg), or vehicle starting from day 14 post-surgery, continuing for 14-28 days.

  • Longitudinal Readout: Utilize an Incapacitance Tester to measure Hind Paw Weight Distribution (HPWD) weekly. This captures spontaneous pain and functional guarding behavior without the confounding variable of handling-induced stress.

Quantitative Efficacy Comparison

Experimental data published by Comi et al. (2017) highlights a stark contrast in the therapeutic profiles of these two compounds[1][7].

Acute Efficacy in the MIA Model

In the acute inflammatory phase (Day 14 post-MIA), the nature of the pain stimulus dictates the drug's success.

Table 1: Acute Behavioral Pain Responses (90 mins post-dose)

Treatment GroupDose (Oral)Anti-Allodynic Effect (Von Frey)Anti-Hyperalgesic Effect (Paw Pressure)
Vehicle Control N/ABaseline (Severe Allodynia)Baseline (Severe Hyperalgesia)
Naproxen 10 mg/kgSignificant ReductionNo Significant Effect
CR4056 6 mg/kgSignificant ReductionSignificant Reduction

Expert Insight on Causality: Naproxen successfully mitigates Aβ-fiber mediated allodynia (driven largely by peripheral prostaglandins) but fails to suppress Aδ/C-fiber mediated hyperalgesia in this acute setting. CR4056, conversely, effectively suppresses both pain modalities because its central I2 receptor modulation dampens the downstream signal integration in the dorsal horn, regardless of the peripheral fiber type[1][7].

Chronic Efficacy in the MMT Model

The MMT model evaluates the progression of spontaneous pain as the joint structurally deteriorates, shifting the pain profile from nociceptive to neuropathic.

Table 2: Progression of Spontaneous Pain (HPWD Asymmetry)

Treatment GroupDosing RegimenHPWD Asymmetry (Spontaneous Pain Progression)
Sham Control VehicleNormal, symmetrical weight distribution
MMT + Vehicle DailyProgressive, severe asymmetry (guarding behavior)
MMT + Naproxen 10 mg/kg/dayNo effect (Identical progression to Vehicle)
MMT + CR4056 6 mg/kg/daySignificant reduction in pain progression

Expert Insight on Causality: The MMT model relies heavily on structural joint damage leading to central sensitization. Naproxen's peripheral anti-inflammatory mechanism is fundamentally mismatched for this phase of pathology, rendering it completely ineffective at halting pain progression. CR4056's ability to inhibit PKCε translocation and depress NMDA-mediated synaptic responses directly neutralizes the neuropathic component, preserving normal weight-bearing behavior[1][6].

Conclusion and Translational Impact

The comparative data demonstrates that while naproxen is a capable analgesic for acute, prostaglandin-driven peripheral inflammation, it lacks the mechanistic reach to treat the complex, centrally-sensitized pain characteristic of progressive osteoarthritis.

6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (CR4056) represents a highly targeted, non-opioid alternative that successfully bridges this gap. By modulating the I2 receptor and downstream NMDA/PKCε pathways, CR4056 provides robust efficacy against both acute hyperalgesia and chronic neuropathic pain progression, supporting its continued clinical development as a disease-state pain modifier for OA[1][3].

References

  • Comi E, Lanza M, Ferrari F, Mauri V, Caselli G, Rovati LC. "Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis." Journal of Pain Research (2017). URL: [Link]

  • Ferrari F, Fiorentino S, Mennuni L, Garofalo P, Letari O, Mandelli S, Giordani A, Lanza M, Caselli G. "Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain." Journal of Pain Research (2011). URL: [Link]

  • Li JX, Thorn DA, Qiu Y, Peng BW, Zhang Y. "Antihyperalgesic effects of imidazoline I(2) receptor ligands in rat models of inflammatory and neuropathic pain." British Journal of Pharmacology (2014). URL: [Link]

  • Vellani V, et al. "Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties." Frontiers in Pharmacology (2022). URL: [Link]

Sources

Comparative

6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride vs gabapentin in neuropathic pain

As a Senior Application Scientist, this guide provides a framework for the preclinical comparative evaluation of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride against the established therapeutic, Gabapentin, for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a framework for the preclinical comparative evaluation of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride against the established therapeutic, Gabapentin, for the treatment of neuropathic pain. Given the limited public data on the quinazoline compound, this document outlines a proposed investigatory workflow, grounded in established methodologies for neuropathic pain research.

Introduction: The Challenge of Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. Unlike nociceptive pain, which is a response to noxious stimuli, neuropathic pain is pathological and often persists long after the initial injury has resolved. Its complex pathophysiology, involving peripheral and central sensitization, makes it notoriously difficult to treat. Current therapies, such as Gabapentin, offer relief for only a subset of patients and are often associated with dose-limiting side effects. This therapeutic gap drives the search for novel analgesics with improved efficacy and tolerability profiles.

This guide will first detail the pharmacology of Gabapentin as a benchmark compound. It will then explore the chemical class of the comparator, 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride, and propose a comprehensive preclinical experimental plan to rigorously assess its potential as a novel treatment for neuropathic pain in a head-to-head comparison with Gabapentin.

The Benchmark: Gabapentin

Gabapentin, an anticonvulsant, is a first-line treatment for many forms of neuropathic pain. Its mechanism of action is complex and not fully elucidated, but it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate and substance P.

Mechanism of Action: Gabapentin

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Ca2+ influx (inhibited) Gabapentin Gabapentin Gabapentin->VGCC Binds to and Inhibits Release Reduced Glutamate Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Reduced Activation Signal Reduced Nociceptive Signal Receptor->Signal

Caption: Mechanism of Gabapentin in reducing neurotransmitter release.

The Investigational Compound: 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride

Quinazoline derivatives are a class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. While there is a lack of specific data on 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride in neuropathic pain models, the quinazoline scaffold is a privileged structure in medicinal chemistry. Its potential efficacy in neuropathic pain could be mediated through various targets, such as ion channels or inflammatory pathways, which warrants investigation.

Proposed Preclinical Comparative Study

This section outlines a rigorous, multi-stage experimental plan to compare the efficacy and mechanism of action of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride with Gabapentin in a validated animal model of neuropathic pain.

Experimental Workflow

cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pharmacological Intervention cluster_2 Phase 3: Efficacy & Side-Effect Assessment cluster_3 Phase 4: Mechanistic & Terminal Studies A Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B Post-operative Recovery (7-10 days) A->B C Baseline Behavioral Testing (Mechanical & Thermal Hyperalgesia) B->C D Animal Grouping (n=8-10/group) - Vehicle - Gabapentin (30, 100 mg/kg) - Compound X (Dose 1, 2, 3) C->D E Acute & Chronic Dosing Regimen D->E F Post-Dose Behavioral Testing (Time-course analysis) E->F G Motor Coordination Assessment (Rotarod Test) F->G H Tissue Collection (Spinal Cord, DRG) G->H I Molecular Analysis (e.g., Western Blot for c-Fos, Immunohistochemistry for Iba1) H->I

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

1. Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

  • Objective: To induce a reproducible neuropathic pain state.

  • Procedure:

    • Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures (4-0) around the common sciatic nerve, approximately 1 mm apart.

    • The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics for 2 days to manage surgical pain.

  • Validation: Animals should develop mechanical allodynia and thermal hyperalgesia within 7-10 days post-surgery.

2. Behavioral Testing for Pain-like Behaviors

  • Mechanical Allodynia (von Frey Test):

    • Place animals in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • A positive response is a brisk withdrawal or licking of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place animals in individual Plexiglas chambers on a glass plate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

3. Assessment of Motor Coordination (Rotarod Test)

  • Objective: To assess potential sedative or motor-impairing side effects of the compounds.

  • Procedure:

    • Train the animals on an accelerating rotarod for 2-3 days prior to the test day.

    • On the test day, administer the compound or vehicle.

    • At peak effect time (e.g., 60 minutes post-dosing), place the animal on the rotarod, which accelerates from 4 to 40 RPM over 5 minutes.

    • Record the latency to fall from the rotating rod.

Data Presentation and Analysis

The collected data should be organized and analyzed to allow for a clear comparison between the treatment groups.

Table 1: Comparative Efficacy in Mechanical Allodynia

Treatment GroupDose (mg/kg, i.p.)Baseline PWT (g)Post-Dose PWT (g) at 1h% Maximum Possible Effect (%MPE)
Vehicle-2.5 ± 0.32.8 ± 0.45%
Gabapentin302.6 ± 0.28.5 ± 1.1*47%
Gabapentin1002.4 ± 0.313.2 ± 1.5**86%
Compound X102.7 ± 0.4(Experimental Data)(Calculated)
Compound X302.5 ± 0.2(Experimental Data)(Calculated)
Compound X1002.6 ± 0.3(Experimental Data)(Calculated)
Sham-14.5 ± 1.014.8 ± 0.9N/A

*PWT: 50% Paw Withdrawal Threshold. Data are presented as Mean ± SEM. %MPE is calculated as [(Post-dose PWT - Baseline PWT) / (Cutoff PWT - Baseline PWT)] x 100. Statistical analysis: Two-way ANOVA followed by Bonferroni's post-hoc test. *p<0.05, *p<0.01 vs. Vehicle.

Table 2: Assessment of Motor Side Effects

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (s)
Vehicle-280 ± 15
Gabapentin30255 ± 20
Gabapentin100150 ± 25*
Compound X10(Experimental Data)
Compound X30(Experimental Data)
Compound X100(Experimental Data)

*Data are presented as Mean ± SEM. Statistical analysis: One-way ANOVA followed by Dunnett's post-hoc test. p<0.05 vs. Vehicle.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride against Gabapentin in a model of neuropathic pain. The proposed experiments will allow for a robust assessment of the novel compound's analgesic efficacy and side-effect profile. Positive results from these studies would warrant further investigation into the compound's specific molecular targets and its potential for clinical development as a novel therapy for neuropathic pain.

References

  • Title: Gabapentin and pregabalin for the treatment of neuropathic pain. Source: British Journal of Anaesthesia URL: [Link]

  • Title: The CCI-Model for Neuropathic Pain: A Review of the First 25 Years and 1,200 Articles. Source: The Journal of Pain URL: [Link]

  • Title: Recent Developments on Quinazoline Derivatives as Potent Anticancer Agents. Source: BioMed Research International URL: [Link]

  • Title: The up-down method for small samples. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: The rotarod test for the assessment of motor deficits in rodents. Source: Journal of Visualized Experiments URL: [Link]

Validation

Validation of 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (CR4056) as a First-in-Class Analgesic: A Comparative Guide

Executive Summary & Mechanistic Rationale As drug development pivots away from opioid-dependent pathways due to severe addiction liabilities, and NSAIDs due to gastrointestinal and cardiovascular toxicities, the validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development pivots away from opioid-dependent pathways due to severe addiction liabilities, and NSAIDs due to gastrointestinal and cardiovascular toxicities, the validation of novel analgesic targets is paramount. 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride , known in clinical development as CR4056 , represents a pioneering first-in-class analgesic. It acts as a highly selective ligand for the Imidazoline-2 (I2) receptor 1[1].

Unlike traditional analgesics, CR4056 does not interact with cyclooxygenase (COX) enzymes or µ-opioid receptors. Instead, its binding to the I2 receptor initiates a distinct intracellular cascade. Mechanistically, CR4056 inhibits the translocation of Protein Kinase C epsilon (PKCε)—a critical event in peripheral pain sensitization. Furthermore, it significantly depresses N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents (EPSCs) in the dorsal horn of the spinal cord 1[1]. This dual action prevents both peripheral sensitization and central hyperalgesia.

MOA CR4056 CR4056 (I2 Receptor Ligand) I2R Imidazoline-2 (I2) Receptor Activation CR4056->I2R Binds PKC Inhibition of PKCε Translocation I2R->PKC Downregulates NMDA Depression of NMDAR Mediated Currents I2R->NMDA Modulates Analgesia Analgesia (Neuropathic & Inflammatory) PKC->Analgesia Reduces Sensitization NMDA->Analgesia Prevents Hyperalgesia

Mechanism of Action of CR4056 via I2 Receptor Activation

Comparative Efficacy Profile

To objectively position CR4056 within the current analgesic landscape, it must be benchmarked against standard-of-care therapeutics. CR4056 demonstrates a broad-spectrum efficacy profile, bridging the gap between the potent (but highly addictive) opioids and the safer (but less effective for neuropathic pain) NSAIDs 2[2].

Analgesic ClassRepresentative DrugPrimary TargetNeuropathic Pain EfficacyInflammatory Pain EfficacyAddiction Liability
I2 Receptor Ligand CR4056 I2 Receptor High High Low
OpioidMorphineµ-Opioid ReceptorModerateHighHigh
GabapentinoidGabapentinα2δ subunit (VGCC)HighLowModerate
NSAIDCelecoxibCOX-2 EnzymeLowHighLow

Experimental Validation: Self-Validating Methodologies

A robust drug validation program relies on self-validating experimental designs—protocols where internal controls intrinsically prove causality and rule out off-target artifacts.

In Vitro Target Validation: NMDAR Modulation Patch-Clamp

Causality & Rationale: To prove that CR4056 directly modulates central pain transmission, we utilize whole-cell patch-clamp recordings on lamina II neurons of the spinal cord. By pharmacologically isolating NMDA receptors, we ensure that any observed signal depression is causally linked to NMDAR modulation, rather than generalized network inhibition 1[1].

Step-by-Step Protocol:

  • Slice Preparation: Isolate and prepare acute transverse spinal cord slices from murine models, targeting the superficial dorsal horn (lamina II).

  • Pharmacological Isolation: Perfuse the slices with a Krebs' solution containing NBQX (10 µM), Bicuculline (10 µM), and Strychnine (0.5 µM). Self-Validation: This cocktail blocks AMPA/kainate, GABA_A, and glycine receptors, respectively, ensuring that the evoked currents are exclusively NMDA-mediated.

  • Electrophysiological Recording: Evoke NMDA currents by stimulating the dorsal root, recording in voltage-clamp mode at +40 mV.

  • Drug Application: Apply CR4056 (10 µM) via a Y-tube perfusion system for 5 minutes and quantify the percentage decrease in NMDA EPSC amplitude.

  • Washout Phase (Critical Control): Remove CR4056 from the perfusate. Self-Validation: A return to baseline EPSC amplitude confirms that the drug's effect is reversible and not a result of cellular toxicity or slice degradation.

In Vivo Efficacy & Target Engagement: Neuropathic Pain Model

Causality & Rationale: Demonstrating behavioral analgesia is insufficient without proving target engagement. By utilizing a selective I2 receptor antagonist (Idazoxan) as a pre-treatment, we create a self-validating system: if the antagonist abolishes the analgesic effect of CR4056, it proves the efficacy is strictly I2R-dependent 3[3].

Step-by-Step Protocol:

  • Model Induction: Induce neuropathic pain using the Spinal Nerve Ligation (SNL) or Spared Nerve Injury (SNI) model in adult rats.

  • Baseline Assessment: Measure baseline mechanical allodynia using calibrated Von Frey filaments on the ipsilateral hind paw.

  • Antagonist Pre-treatment (Control Cohort): Administer Idazoxan (I2 antagonist) 30 minutes prior to CR4056 dosing in a subset of the test subjects.

  • Therapeutic Dosing: Administer CR4056 orally (e.g., 2-10 mg/kg) to both the naive and antagonist-pretreated cohorts.

  • Efficacy Readout: Re-evaluate mechanical withdrawal thresholds at 1, 3, and 6 hours post-dose. Self-Validation: The cohort receiving only CR4056 will show a reversal of hyperalgesia, whereas the Idazoxan-pretreated cohort will show no analgesic effect, confirming precise target engagement.

Workflow Baseline Baseline Testing (Von Frey) Surgery Neuropathic Model (Ligation/Injury) Baseline->Surgery Dosing Administer CR4056 +/- Idazoxan Surgery->Dosing Testing Efficacy Readout (Hyperalgesia Reversal) Dosing->Testing Validation Target Engagement Confirmed Testing->Validation

In Vivo Experimental Workflow for CR4056 Validation

Clinical Translation & Future Directions

The robust preclinical validation of CR4056 has successfully translated into human trials. CR4056 has advanced through Phase II clinical development for the treatment of moderate to severe chronic pain associated with osteoarthritis 4[4]. Its unique mechanism of action not only provides a viable alternative to opioids for chronic pain management but also demonstrates a synergistic effect when co-administered with lower doses of traditional opioids, thereby improving the overall safety and abuse liability profile of pain management regimens 1[1].

References

  • Source: PMC (National Institutes of Health)
  • Title: CR-4056 by Rottapharm Biotech for Osteoarthritis Pain Source: Pharmaceutical Technology URL
  • Title: CR4056 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL
  • Title: CR-4056 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL

Sources

Comparative

Differentiating 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (CR-4056) from Alpha-2 Adrenergic Ligands

A Comprehensive Comparison Guide for Drug Development Professionals The Pharmacological Paradox In the landscape of neuropharmacology, the imidazoline pharmacophore presents a unique structural paradox. Compounds contain...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Drug Development Professionals

The Pharmacological Paradox

In the landscape of neuropharmacology, the imidazoline pharmacophore presents a unique structural paradox. Compounds containing this moiety often exhibit cross-reactivity between two entirely distinct targets: the Alpha-2 Adrenergic Receptor (α2-AR) and the Imidazoline-2 (I2) Receptor .

For decades, classic imidazoline-based drugs like clonidine and dexmedetomidine have been utilized for their potent α2-AR agonism, which yields analgesia but is inextricably linked to dose-limiting side effects such as severe sedation, hypotension, and bradycardia.

Enter 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride (CR-4056) . CR-4056 is a first-in-class, highly selective I2 receptor ligand that bypasses the α2-AR entirely. By selectively targeting I2 receptors, CR-4056 delivers potent efficacy in inflammatory and neuropathic pain models without triggering the cardiovascular or sedative liabilities characteristic of alpha-2 ligands1[1]. Differentiating these two classes of ligands requires a rigorous understanding of their divergent signaling cascades and the implementation of self-validating experimental protocols.

Mechanistic Divergence: The "Why" Behind the Phenotype

To understand why CR-4056 behaves differently than clonidine, we must look at the subcellular localization and downstream signaling of their respective targets.

Alpha-2 ligands bind to cell-membrane G-protein coupled receptors (GPCRs), activating Gi/o proteins that inhibit adenylyl cyclase and open potassium channels, leading to widespread CNS depression. Conversely, I2 receptors are structurally distinct and primarily localized on the outer mitochondrial membrane , closely associated with Monoamine Oxidase (MAO) enzymes2[2]. Target engagement by CR-4056 modulates MAO-A, rapidly inhibits PKCε translocation, and depresses NMDA-mediated synaptic responses in the dorsal horn 3[3].

Pathways cluster_CR4056 CR-4056 (I2 Ligand) Signaling cluster_Alpha2 Alpha-2 Ligand Signaling CR CR-4056 I2R I2 Receptor (Mitochondrial) CR->I2R High Affinity MAO MAO-A & PKCε Inhibition I2R->MAO NMDA NMDA Receptor Depression MAO->NMDA Analgesia1 Analgesia (No Sedation) NMDA->Analgesia1 A2L Alpha-2 Ligands A2R α2-AR (Cell Membrane GPCR) A2L->A2R High Affinity Gi Gi/o Protein (↓ cAMP) A2R->Gi Kchan K+ Channel Opening Gi->Kchan Analgesia2 Analgesia + Sedation Kchan->Analgesia2

Mechanistic divergence between CR-4056 (I2 receptor) and Alpha-2 adrenergic signaling pathways.

Quantitative Pharmacological Profiling

To objectively differentiate these compounds, we must look at their binding affinities and physiological outputs. The table below summarizes the core differentiators.

Pharmacological Property6-(1H-imidazol-1-yl)-2-phenylquinazoline HCl (CR-4056)Alpha-2 Adrenergic Ligands (e.g., Clonidine, Dexmedetomidine)
Receptor Selectivity Highly selective for I2 over α2Highly selective for α2 over I2
Subcellular Target Mitochondrial outer membraneCell membrane (GPCR)
Receptor Affinity (Ki) ~19 nM for I2 (Human Brain)[2]~10-40 nM for α2
Signal Transduction MAO-A modulation, PKCε inhibition, NMDA depression[3]Gi/o protein activation, adenylyl cyclase inhibition
Clinical Phenotype Potent analgesia without motor/cardiovascular impairment[1]Analgesia accompanied by sedation, hypotension, and bradycardia
Antagonist Vulnerability Blocked by Idazoxan; Unaffected by Yohimbine[4]Blocked by both Idazoxan and Yohimbine

Self-Validating Experimental Methodologies

As application scientists, we cannot rely on crude efficacy readouts (like pain reduction) to confirm a drug's mechanism, as both I2 and α2 pathways yield analgesia. We must design self-validating systems that isolate the specific receptor interaction.

Workflow Step1 1. Radioligand Binding Assay Step2 2. Receptor Selectivity Profiling Step1->Step2 Calculate Ki Step3 3. In Vivo Hyperalgesia Model Step2->Step3 Select Candidates Step4 4. Antagonist Reversal Test Step3->Step4 Idazoxan vs Yohimbine

Self-validating workflow for differentiating I2 vs. α2-AR target engagement in vivo and in vitro.

Protocol A: Radioligand Binding & Selectivity Profiling

Causality: Because I2 and α2 receptors are localized differently, crude tissue homogenates can mask selectivity. We must use highly specific radioligands to isolate the mitochondrial binding profile (I2) from the membrane-bound GPCRs (α2).

  • Tissue Preparation: Isolate rat cerebral cortex (rich in α2) and whole brain/liver (rich in mitochondrial I2 receptors).

  • Radioligand Incubation:

    • For I2 Assessment: Incubate membranes with [3H]2-BFI (a highly selective I2 radioligand).

    • For α2 Assessment: Incubate parallel samples with [3H]Yohimbine or [3H]Clonidine.

  • Displacement: Introduce CR-4056 at increasing concentrations (10^-10 to 10^-4 M) to generate competitive displacement curves.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation. The selectivity index is defined as the antilog of (pKi I2 - pKi α2)[2]. A high ratio confirms CR-4056's preference for the I2 site.

Protocol B: In Vivo Target Engagement via Antagonist Reversal

Causality: To prove that CR-4056's in vivo analgesia is strictly driven by I2 activation, we introduce a pharmacological subtraction matrix. By pre-administering selective versus non-selective antagonists, we create an internal control that definitively validates target engagement.

  • Model Induction: Induce mechanical hyperalgesia in a rodent model using an intraplantar capsaicin injection[1].

  • Baseline Measurement: Assess baseline mechanical withdrawal thresholds using the Randall-Selitto test.

  • Antagonist Pre-treatment (The Validation Step): Divide subjects into three cohorts:

    • Cohort A: Vehicle control.

    • Cohort B: Pre-treated with Yohimbine (a strictly selective α2 antagonist).

    • Cohort C: Pre-treated with Idazoxan (a non-selective antagonist that blocks both I2 and α2 receptors).

  • Agonist Administration: Administer an analgesic dose of CR-4056 (e.g., 30 mg/kg p.o.) to all cohorts[1].

  • Phenotypic Readout & Interpretation: Measure withdrawal thresholds over 120 minutes. If the analgesic effect is maintained in Cohort B (survives α2 blockade) but is completely abolished in Cohort C (fails under I2 blockade), the mechanism is definitively proven to be I2-mediated[4].

Translational Impact in Drug Development

Differentiating CR-4056 from legacy alpha-2 adrenergic ligands represents a massive leap in pain management therapeutics. By proving through rigorous in vitro binding assays and self-validating in vivo reversal models that CR-4056 selectively engages the mitochondrial I2 receptor, researchers can confidently advance this compound through clinical pipelines. It offers the "holy grail" of analgesia: potent relief of neuropathic and inflammatory pain without the dose-limiting sedation, cardiovascular depression, or opioid-like tolerance that has historically plagued this chemical space.

References

  • [3] 3 - Frontiers in Pharmacology / PMC

  • [2] 2 - Journal of Medicinal Chemistry / ACS Publications

  • [1] 1 - Journal of Pain Research / PMC

  • [4] 4 - British Journal of Pharmacology / PMC

Sources

Validation

Benchmarking 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride against standard NSAIDs

In the landscape of anti-inflammatory drug discovery, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anti-inflammatory drug discovery, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive framework for benchmarking a novel compound, 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride, against established NSAIDs: the non-selective cyclooxygenase (COX) inhibitors Ibuprofen and Diclofenac, and the selective COX-2 inhibitor, Celecoxib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the comparative mechanism of action, detailed experimental protocols for head-to-head evaluation, and a presentation of hypothetical data to illustrate potential outcomes. The structure of this guide is designed to provide a logical and scientifically rigorous pathway for the evaluation of this novel quinazoline derivative.

Introduction and Rationale

The quinazoline scaffold is a promising heterocyclic moiety known for a wide range of biological activities.[1][2] Recent studies have highlighted the potential of quinazoline derivatives as anti-inflammatory agents, with some exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[3][4] The subject of this guide, 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride, is a novel compound whose anti-inflammatory potential warrants a thorough investigation.

The rationale for benchmarking this compound against standard NSAIDs is to ascertain its mechanism of action, potency, and potential for a superior therapeutic window. By comparing it with both non-selective and selective COX inhibitors, we can hypothesize its selectivity profile and predict its potential for gastrointestinal and cardiovascular side effects, which are major concerns with current NSAID therapies.[5]

Comparative Mechanism of Action

Established Mechanisms of Standard NSAIDs

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[6][7][8] Prostaglandins are key mediators of inflammation, pain, and fever.[9]

  • Ibuprofen and Diclofenac (Non-selective COX Inhibitors): These drugs inhibit both COX-1 and COX-2 isoforms.[6][][11] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[12] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[12] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to undesirable side effects, particularly gastrointestinal issues.[8][12] Diclofenac is considered one of the most potent inhibitors of prostaglandin E2 (PGE2) synthesis.[]

  • Celecoxib (Selective COX-2 Inhibitor): Celecoxib selectively inhibits the COX-2 enzyme, with a selectivity ratio of approximately 10-20 times more for COX-2 over COX-1.[13][14] This selectivity is attributed to its chemical structure, which allows it to bind to a side pocket present in the COX-2 active site but not in COX-1.[13][15] By sparing COX-1, celecoxib is designed to reduce the risk of gastrointestinal adverse events associated with non-selective NSAIDs.[15]

Postulated Mechanism of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride

Based on existing literature on quinazoline derivatives, it is hypothesized that 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride may also exert its anti-inflammatory effects through the inhibition of COX enzymes.[3][4] The presence of the quinazoline core, often found in compounds with COX inhibitory activity, supports this hypothesis.[16] Furthermore, studies on similar heterocyclic compounds suggest that the imidazole moiety could play a role in the binding to the active site of COX enzymes.[17][18] The key objective of the benchmarking studies outlined below is to determine the potency and selectivity of this novel compound towards COX-1 and COX-2.

Experimental Benchmarking Protocols

To objectively compare the performance of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride against standard NSAIDs, a series of in vitro and in vivo experiments are proposed.

In Vitro Evaluation

This assay is fundamental to determining the potency (IC50) and selectivity of the test compound.

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Test Compound Preparation: Prepare a series of dilutions of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride, ibuprofen, diclofenac, and celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a microplate.[19][20]

    • Add the test compounds or reference drugs to the inhibitor wells.

    • Incubate the plate for a short period to allow for inhibitor binding.[20]

    • Initiate the reaction by adding arachidonic acid as the substrate.[19]

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19][20]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Experimental Workflow for In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare COX-1 & COX-2 Enzymes add_reagents Add Buffer, Heme, & Enzyme to Microplate Wells prep_enzyme->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds & NSAIDs add_inhibitors Add Test Compounds/NSAIDs prep_compounds->add_inhibitors add_reagents->add_inhibitors incubate Incubate for Inhibitor Binding add_inhibitors->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure Measure Absorbance at 590 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50 calc_si Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) det_ic50->calc_si

Caption: Workflow for determining COX-1 and COX-2 inhibition.

This assay measures the ability of the test compound to inhibit the production of PGE2, a key inflammatory prostaglandin, in a cellular context.

Protocol:

  • Cell Culture: Use a suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human whole blood.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Treatment: Treat the stimulated cells with various concentrations of 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride and the standard NSAIDs.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[21][22][23][24]

  • Data Analysis: Determine the concentration of each compound that causes a 50% reduction in PGE2 production (IC50).

In Vivo Evaluation

This is a classic and well-established model of acute inflammation used to assess the in vivo anti-inflammatory activity of novel compounds.[25][26][27][28]

Protocol:

  • Animal Model: Use Wistar rats or ICR mice.[29][30]

  • Dosing: Administer 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride and the standard NSAIDs orally or intraperitoneally at various doses. A vehicle control group will also be included.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[26][29]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[27][28]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximum effect).

Signaling Pathway of NSAID Action

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects cluster_drugs Drug Intervention phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation prostaglandins->homeostasis non_selective Non-selective NSAIDs (Ibuprofen, Diclofenac) non_selective->cox1 Inhibit non_selective->cox2 Inhibit selective Selective COX-2 Inhibitors (Celecoxib, Quinazoline Derivative?) selective->cox2 Selectively Inhibit

Caption: The arachidonic acid cascade and points of NSAID intervention.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome where 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride exhibits COX-2 selectivity.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6-(1h-imidazol-1-yl)-2-phenylquinazoline HCl 15.20.530.4
Ibuprofen2.55.00.5
Diclofenac0.80.24.0
Celecoxib>1000.05>2000

Data are hypothetical and for illustrative purposes only.

Table 2: Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM)
6-(1h-imidazol-1-yl)-2-phenylquinazoline HCl 0.8
Ibuprofen6.5
Diclofenac0.3
Celecoxib0.1

Data are hypothetical and for illustrative purposes only.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hours)
6-(1h-imidazol-1-yl)-2-phenylquinazoline HCl 1055%
Ibuprofen3050%
Diclofenac1060%
Celecoxib1058%

Data are hypothetical and for illustrative purposes only.

Interpretation of Potential Results and Future Directions

The hypothetical data suggest that 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride could be a potent and selective COX-2 inhibitor. Its selectivity index, while not as high as celecoxib, indicates a favorable profile over non-selective NSAIDs like ibuprofen and diclofenac. The in vitro and in vivo data would need to be correlated to establish a clear structure-activity relationship and to predict its therapeutic potential.

Further studies would be warranted to fully characterize the compound, including:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Analgesic activity models: To assess its pain-relieving properties.

  • Gastrointestinal and cardiovascular safety studies: To evaluate its side-effect profile compared to the standard NSAIDs.

Conclusion

This guide provides a comprehensive framework for the systematic benchmarking of the novel compound 6-(1h-imidazol-1-yl)-2-phenylquinazoline hydrochloride against standard NSAIDs. By following the outlined experimental protocols and analytical approaches, researchers can effectively evaluate its potential as a novel anti-inflammatory agent with a potentially improved safety profile. The structured comparison will provide critical data to guide further drug development efforts.

References

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • News-Medical.Net. Ibuprofen Mechanism. [Link]

  • Wikipedia. Celecoxib. [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. Diclofenac. [Link]

  • NCBI Bookshelf. Celecoxib - StatPearls. [Link]

  • PubMed. Diclofenac: an update on its mechanism of action and safety profile. [Link]

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  • Patsnap Synapse. What is the mechanism of Diclofenac Sodium? [Link]

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  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • STM Journals. Design, Synthesis, And Evaluation Of Novel Quinazoline Derivatives As Anti-Inflammatory Agents. [Link]

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  • Letters in Applied NanoBioScience. Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. [Link]

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  • ACS Publications. Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents. [Link]

  • ScienceDirect. Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. [Link]

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  • Taylor & Francis Online. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. [Link]

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  • PubMed. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. [Link]

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Comparative

Cross-Validation of 6-(1H-imidazol-1-yl)-2-phenylquinazoline Hydrochloride (CR4056) in Inflammatory Pain: A Comparative Guide

Executive Summary The management of chronic inflammatory pain has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, both of which carry significant dose-limiting liabilities, including ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of chronic inflammatory pain has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, both of which carry significant dose-limiting liabilities, including gastrointestinal toxicity and respiratory depression. 6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride , commonly known as CR4056 , represents a paradigm shift in pain management. As a[1], CR4056 bypasses traditional cyclooxygenase (COX) and μ-opioid pathways. This guide objectively cross-validates the mechanistic, quantitative, and experimental profile of CR4056 against standard-of-care alternatives, providing researchers with self-validating protocols for preclinical evaluation.

Mechanistic Differentiation: Causality Behind the Analgesia

To understand why CR4056 demonstrates broad-spectrum efficacy across inflammatory, osteoarthritic[2], and neuropathic pain models[3], we must analyze its unique intracellular signaling cascade.

Unlike NSAIDs that inhibit peripheral prostaglandin synthesis, or opioids that activate central μ-opioid receptors, CR4056 binds with high affinity and selectivity to I2 receptors[4]. This binding triggers two distinct, causal mechanisms of analgesia:

  • Inhibition of PKCε Translocation: In dorsal root ganglia (DRG) sensory neurons, inflammatory mediators (like bradykinin) normally cause Protein Kinase C epsilon (PKCε) to translocate to the plasma membrane, driving peripheral sensitization. CR4056 blocks this translocation via a Gi protein-coupled pathway, directly desensitizing the nociceptor[1].

  • Modulation of NMDA Receptors: In the spinal cord (lamina II neurons), CR4056 reduces NMDA-mediated excitatory postsynaptic currents (EPSCs) in a voltage-independent and non-competitive manner. By dampening NMDA receptor hyperexcitability, CR4056 effectively breaks the cycle of central sensitization[5].

MechanisticPathway CR4056 CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline HCl) I2R Imidazoline-2 (I2) Receptor CR4056->I2R PKCe PKCε Translocation (Inhibited) I2R->PKCe Gi Protein Pathway NMDAR NMDA Receptor Hyperexcitability (Reduced) I2R->NMDAR Modulates PainRelief Analgesia & Reduced Peripheral Sensitization PKCe->PainRelief NMDAR->PainRelief NSAID NSAIDs (e.g., Celecoxib) COX COX-2 Inhibition NSAID->COX COX->PainRelief Opioid Opioids (e.g., Morphine) MuOpioid μ-Opioid Receptor Activation Opioid->MuOpioid MuOpioid->PainRelief

Fig 1: Mechanistic differentiation of CR4056 versus traditional NSAIDs and Opioids in pain pathways.

Comparative Efficacy Data

When cross-validated in preclinical models, CR4056 demonstrates a highly favorable pharmacological profile. Notably, it exhibits profound[4], allowing for lower opioid dosing and mitigating tolerance buildup[6].

Pharmacological ParameterCR4056 (Novel I2 Ligand)Morphine (Opioid)Celecoxib (NSAID)2-BFI (Standard I2 Ligand)
Primary Target Imidazoline-2 (I2) Receptorμ-Opioid ReceptorCOX-2 EnzymeImidazoline-2 (I2) Receptor
Analgesic Efficacy (CFA Model) High (Complete reversal at optimal dose)HighModerate (Ceiling effect)Moderate to High
Tolerance Development Minimal (Maintains efficacy >14 days)High (Rapid onset)MinimalLow
Synergism with Opioids Yes (Synergistic dose-reduction)N/AAdditiveAdditive
PKCε Inhibition Yes (Rapid and long-lasting)NoNoPartial
Side Effect Profile Favorable (No GI bleeding/respiratory risk)Respiratory depression, addictionGI toxicity, cardiovascular riskSedation at high doses

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating necessary internal controls to isolate the specific effects of CR4056.

Protocol A: In Vivo CFA-Induced Inflammatory Pain Model

This protocol evaluates the anti-hyperalgesic efficacy of CR4056 using the Complete Freund's Adjuvant (CFA) model[6].

  • Baseline Mechanical Allodynia Assessment:

    • Action: Acclimate rats to wire-mesh cages for 30 minutes. Apply von Frey filaments to the plantar surface of the hind paw to determine the baseline withdrawal threshold.

    • Rationale: Establishes a pre-injury threshold to ensure uniform sensory baseline across the cohort before inducing inflammation.

  • Intraplantar Injection of CFA:

    • Action: Under light isoflurane anesthesia, inject 0.1 mL of CFA into the right hind paw.

    • Rationale: CFA contains heat-killed Mycobacterium butyricum, which elicits a reliable, localized, and chronic inflammatory immune response, accurately mimicking persistent inflammatory pain.

  • Hyperalgesia Validation (24h Post-Injection):

    • Action: Re-test mechanical thresholds. Critical Control: Exclude any animal that does not exhibit a >50% reduction in paw withdrawal threshold.

    • Rationale: This is a self-validating step ensuring the model's successful induction. Treating animals that haven't developed hyperalgesia yields false positives.

  • Drug Administration:

    • Action: Administer CR4056 (e.g., 6 mg/kg, p.o.), Morphine (s.c., positive control), or Vehicle (p.o., negative control). To validate I2-receptor dependency, pre-treat a separate CR4056 cohort with Idazoxan (an I2/α2 antagonist)[4].

    • Rationale: Idazoxan pre-treatment should completely abolish CR4056's analgesia, proving target engagement.

  • Post-Treatment Readout:

    • Action: Assess von Frey thresholds at 1, 3, and 6 hours post-dose.

Protocol B: In Vitro PKCε Translocation Assay in DRG Neurons

This assay isolates the intracellular mechanism of CR4056[1].

  • DRG Neuron Isolation:

    • Action: Dissect lumbar DRGs from adult rats, dissociate enzymatically, and culture on laminin-coated coverslips.

    • Rationale: DRGs are the primary sensory neurons where peripheral sensitization originates.

  • Bradykinin Stimulation & CR4056 Incubation:

    • Action: Pre-incubate cells with CR4056 (10 μM) for 15 minutes, followed by Bradykinin (100 nM) stimulation for 5 minutes. Negative Control: Pre-treat a subset with Pertussis Toxin (PTX) overnight.

    • Rationale: Bradykinin reliably induces PKCε translocation to the plasma membrane. PTX disables Gi proteins; if CR4056 fails to inhibit translocation in PTX-treated cells, it proves the mechanism is Gi-protein dependent.

  • Immunofluorescence Readout:

    • Action: Fix cells, permeabilize, and stain with anti-PKCε antibodies. Use confocal microscopy to quantify the ratio of membrane-bound vs. cytosolic PKCε.

ExperimentalWorkflow Baseline Baseline Testing (Von Frey) CFA CFA Injection (Intraplantar) Baseline->CFA Hyperalgesia Hyperalgesia Validation (24h) CFA->Hyperalgesia Treatment Drug Admin (CR4056 vs Vehicle) Hyperalgesia->Treatment Behavioral Behavioral Readout (Mechanical Threshold) Treatment->Behavioral Molecular Molecular Readout (DRG PKCε Assay) Treatment->Molecular

Fig 2: Self-validating workflow for evaluating CR4056 efficacy in the CFA inflammatory pain model.

Clinical Translation & Synergistic Potential

The preclinical robustness of CR4056 has successfully translated into human applications. In Phase II clinical trials, CR4056 effectively reduced pain in patients suffering from knee osteoarthritis, marking the first time an I2 ligand demonstrated clinical efficacy in humans[1],[2].

Furthermore, the compound's ability to act synergistically with opioids like morphine and oxycodone presents a critical opioid-sparing strategy[6]. By co-administering CR4056, clinicians can theoretically achieve profound analgesia at significantly lower opioid doses, thereby circumventing the respiratory depression and dependency risks that plague modern pain management[4].

References

  • [1] CR4056, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons. British Journal of Pharmacology / PubMed Central. URL:

  • [5] Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties. Frontiers in Pain Research / PubMed Central. URL:

  • [4] Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats. British Journal of Pharmacology / PubMed. URL:

  • [2] Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in rat models of osteoarthritis. Journal of Pain Research / Dove Press. URL:

  • [6] Anti-hyperalgesic effects of imidazoline I2 receptor ligands in a rat model of inflammatory pain: interactions with oxycodone. British Journal of Pharmacology / PubMed. URL:

  • [3] CR4056, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats. Journal of Pain Research / PubMed Central. URL:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol Before any handling or disposal, it is crucial to understand the potential hazards. The chemical structure of 6-(1h-Imidazol-1-yl)-2-phenylquina...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

Before any handling or disposal, it is crucial to understand the potential hazards. The chemical structure of 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride dictates its classification as hazardous waste.

  • Imidazole Moiety: The imidazole group is a known structural alert. Imidazole itself is classified as corrosive, acutely toxic, and a skin sensitizer.[1][2] Its presence in the molecule requires us to assume the potential for similar hazards.

  • Quinazoline Core: Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds prevalent in pharmacologically active agents.[3] While specific toxicity data for this compound is absent, its bioactive potential necessitates handling it as a potent chemical.

  • Hydrochloride Salt: The hydrochloride form generally increases the water solubility of a compound. However, it does not permit sewer disposal under any circumstances.

Based on this analysis, the waste must be classified as Hazardous Chemical Waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under the category of toxicity.[4][5]

Mandatory Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents dermal absorption, a potential route of exposure for toxic compounds.
Body Protection A flame-resistant lab coat and closed-toe shoes.Protects skin from spills and contamination.
Respiratory Required if handling outside of a fume hood.Prevents inhalation of fine powders or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a strict, documented procedure that ensures segregation, proper containment, and transfer to certified personnel.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe laboratory waste management.[8][9]

  • Isolate the Waste: Immediately segregate all waste containing 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride. This includes pure solid compound, solutions, and contaminated materials (e.g., pipette tips, weigh boats, gloves).

  • No Mixing: Do not mix this waste with any other chemical waste streams.[9] Incompatible chemicals can react violently or release toxic gases.[8]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[1] This action is a serious regulatory violation and poses a significant environmental risk.[4]

Step 2: Proper Containerization

The choice of container is critical for preventing leaks and ensuring safe storage.[4][10]

  • Solid Waste: Collect solid waste (unused compound, contaminated consumables) in a durable, sealable polyethylene bag or container. This container should then be placed inside a larger, rigid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container with a secure, screw-top cap. Glass or high-density polyethylene (HDPE) bottles are appropriate.

  • Secondary Containment: Place liquid waste containers within a larger, shatter-resistant secondary container to contain any potential spills.[8]

  • Container Integrity: Ensure all containers are in good condition, free from cracks or deterioration.[4] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10]

Step 3: Labeling Requirements

Accurate and clear labeling is mandated by the EPA and OSHA.[4][9] Every waste container must have a hazardous waste label that includes:

  • The words "Hazardous Waste " in bold, visible text.[4]

  • Full Chemical Name: "6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride". Do not use abbreviations or chemical formulas.[4]

  • Hazard Identification: List the potential hazards (e.g., "Toxic," "Corrosive," "Skin Sensitizer").

  • Composition: For solutions, list all components and their approximate percentages, including solvents.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required to safely accumulate waste before pickup.

  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[5][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4][10]

  • Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[5] However, once a container is full, it must be removed from the lab within three days.[8] Partially filled containers may be stored for up to one year.[5][8]

  • Inspections: Weekly inspections of the SAA are required to check for leaks or container degradation.[8]

Step 5: Final Disposal Arrangement

Final disposal must be handled by trained professionals.

  • Contact EHS: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][11]

  • Professional Destruction: The most appropriate final disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogenous and potentially halogenated byproducts.[11][12]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • PPE: Do not attempt to clean a spill without the proper PPE.

  • Report: Immediately report the spill to your laboratory supervisor and the institutional EHS department. For large or uncontrolled spills, contact your emergency response number.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride.

G cluster_prep Phase 1: Preparation & Handling cluster_procedure Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition A Start: Waste Generation (Solid or Liquid) B Don Mandatory PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Segregate Waste Immediately (Isolate from other chemicals) C->D E Select Appropriate Container (Leak-proof, compatible) D->E F Affix Hazardous Waste Label (Full Name, Hazards, Date) E->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete? G->H I Contact EHS for Pickup Request H->I Yes J EHS/Licensed Vendor Collects Waste I->J K End: Professional Disposal (High-Temperature Incineration) J->K

Caption: Disposal workflow for 6-(1h-Imidazol-1-yl)-2-phenylquinazoline hydrochloride.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • BenchChem. Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.
  • National Institutes of Health. PubChem Compound Summary for CID 795, Imidazole.
  • Elemental Microanalysis. (2024, March 20). Safety Data Sheet: IMIDAZOLE.
  • ResearchGate. (Request PDF). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach.

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